2-Ethyl-3-oxohexanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-ethyl-3-oxohexanoic acid |
InChI |
InChI=1S/C8H14O3/c1-3-5-7(9)6(4-2)8(10)11/h6H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
DKHKWOWKZHBBGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(CC)C(=O)O |
Synonyms |
2-ethyl-3-oxohexanoic acid |
Origin of Product |
United States |
Foundational & Exploratory
"2-Ethyl-3-oxohexanoic acid" chemical properties and structure
An In-depth Technical Guide to 2-Ethyl-3-oxohexanoic Acid: Chemical Properties, Structure, and Biological Significance
Introduction
This compound is a keto-carboxylic acid of significant interest in the fields of toxicology and metabolic research. It is recognized as a key biomarker for exposure to certain industrial chemicals, particularly phthalate (B1215562) plasticizers. This technical guide provides a comprehensive overview of its chemical properties, structure, biological relevance, and analytical methodologies for researchers, scientists, and professionals in drug development.
Chemical Properties and Structure
This compound is a chiral compound, though its properties are often reported for the racemic mixture.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while many computational properties are available, specific experimental data such as melting and boiling points are not readily found in the literature for the free acid.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C8H14O3 | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
| Canonical SMILES | CCCC(=O)C(CC)C(=O)O | [1] |
| InChI Key | DKHKWOWKZHBBGV-UHFFFAOYSA-N | [1] |
| CAS Number | 4384-00-3 | [2] |
| XLogP3-AA (Computed) | 1.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Exact Mass | 158.094294304 Da | [1] |
| Topological Polar Surface Area | 54.4 Ų | [1] |
Chemical Structure
The two-dimensional structure of this compound illustrates its key functional groups: a carboxylic acid and a ketone.
Biological Relevance and Metabolic Pathway
This compound is not an endogenous metabolite but rather a product of the metabolism of xenobiotics.
Metabolite of 2-Ethylhexanoic Acid (2-EHA)
The primary biological significance of this compound is its role as the major urinary metabolite of 2-ethylhexanoic acid (2-EHA) in humans.[3][4] 2-EHA is itself a metabolite of di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer.[3][4] Therefore, the presence of this compound in urine is a reliable indicator of exposure to DEHP.
Metabolic Pathway: Beta-Oxidation of 2-EHA
The formation of this compound from 2-EHA occurs via the beta-oxidation pathway.[3][4] This metabolic process is crucial for the detoxification and excretion of 2-EHA.
Experimental Protocols
Synthesis of this compound
A common synthetic route to β-keto acids involves the saponification of the corresponding β-keto ester, which can be synthesized via a Claisen condensation. A plausible synthetic workflow for this compound is outlined below.
Methodology:
-
Claisen Condensation: Ethyl butyrate is treated with a strong base, such as sodium hydride, to form an enolate. This enolate then reacts with diethyl carbonate in a nucleophilic acyl substitution to yield ethyl 3-oxohexanoate.
-
Alkylation: The resulting β-keto ester is deprotonated at the α-carbon with a suitable base, and the resulting enolate is alkylated with ethyl iodide to introduce the ethyl group at the 2-position, forming ethyl 2-ethyl-3-oxohexanoate.
-
Hydrolysis: The final ester is hydrolyzed under acidic or basic conditions to yield this compound. Subsequent acidification (if basic hydrolysis is used) and purification would be necessary to isolate the final product.
Analytical Protocol: Quantification in Urine
The quantification of this compound in urine is critical for human biomonitoring studies. A validated method involves gas chromatography-mass spectrometry (GC-MS).[3]
Methodology:
-
Sample Preparation: A urine sample is collected. Due to the instability of this compound, which can readily decarboxylate to 4-heptanone, immediate derivatization is crucial.[3]
-
Derivatization: The urine extract is immediately methylated. This is a critical step to prevent the decarboxylation of the β-keto acid.[3]
-
Extraction: The methylated analyte is extracted from the aqueous urine matrix into an organic solvent.
-
GC-MS Analysis: The organic extract is injected into a gas chromatograph for separation, and the eluting compounds are detected and quantified by a mass spectrometer. The use of a labeled internal standard is recommended for accurate quantification.
Conclusion
This compound serves as a vital biomarker for assessing human exposure to DEHP, a ubiquitous environmental contaminant. Understanding its chemical properties, metabolic origins, and analytical methods is essential for toxicological risk assessment and for professionals in drug development who may encounter this metabolite in preclinical or clinical studies. The instability of this β-keto acid presents analytical challenges that must be addressed through appropriate derivatization techniques to ensure accurate quantification. Further research into its potential biological activities beyond being a simple metabolite may be warranted.
References
The Natural Occurrence and Biological Significance of 2-Ethyl-3-oxohexanoic Acid: A Technical Guide
Executive Summary: This technical guide provides a comprehensive overview of 2-Ethyl-3-oxohexanoic acid, a keto acid primarily identified as a metabolite in biological systems. The document details its origin as a product of xenobiotic metabolism, specifically from the plasticizer-derived compound 2-ethylhexanoic acid. It outlines the metabolic pathway, presents available quantitative data, and provides detailed experimental protocols for its detection and quantification. This guide is intended for researchers, scientists, and professionals in drug development and toxicology who are interested in the metabolism and detection of this compound.
Natural Occurrence and Biosynthesis
Contrary to what its name might imply, this compound is not a widely reported endogenous metabolite in biological systems. The available scientific literature consistently points to its origin as a product of the metabolism of xenobiotics, particularly 2-ethylhexanoic acid (2-EHA). 2-EHA is a known metabolite of di(2-ethylhexyl)phthalate (DEHP), a common plasticizer used in a vast array of consumer products.[1][2]
The primary route of this compound formation in humans and other mammals is through the β-oxidation of 2-ethylhexanoic acid.[3][4] This metabolic process occurs in the mitochondria and peroxisomes and is a common pathway for the breakdown of fatty acids. However, the ethyl-branching of 2-EHA appears to hinder its complete degradation by this pathway in mammals.[1] Consequently, this compound is a major urinary metabolite of 2-EHA exposure.[1][3]
The instability of this compound is a critical aspect of its biochemistry. It is prone to decarboxylation, which results in the formation of 4-heptanone.[1][3] This instability necessitates specific handling and analytical procedures to prevent the formation of this artifact during sample analysis.
Metabolic Pathway of this compound Formation
The metabolic conversion of 2-ethylhexanoic acid to this compound follows the initial steps of the β-oxidation pathway. The key transformations are illustrated in the diagram below.
Physiological Significance
Currently, there is no evidence to suggest that this compound has a specific physiological role in biological systems. Its presence is primarily considered an indicator of exposure to its precursor, 2-ethylhexanoic acid, and by extension, to phthalates. Mammalian systems appear unable to efficiently metabolize this ethyl-branched keto acid further, leading to its excretion in urine.[1]
The precursor, 2-ethylhexanoic acid, has been shown to have biological effects, including the inhibition of acetyl-CoA carboxylase, a key enzyme in fatty acid biosynthesis.[5] However, it is not known if this compound shares this or any other bioactivity.
Quantitative Analysis
The quantification of this compound has been performed in human urine samples. The table below summarizes the reported concentrations from a study of healthy individuals.
| Compound | Mean Concentration (µg/L) | Standard Deviation (µg/L) | Biological Matrix |
| 2-Ethylhexanoic Acid | 56.1 | 13.5 | Human Urine |
| 2-Ethyl-3-hydroxyhexanoic Acid | 104.8 | 80.6 | Human Urine |
| This compound | 482.2 | 389.5 | Human Urine |
| Data from Dirven et al. (1994) as cited in[2] |
Experimental Protocols
The detection and quantification of this compound in biological samples, primarily urine, is most reliably achieved using gas chromatography-mass spectrometry (GC-MS). Due to the compound's instability and polarity, a derivatization step is essential.
Sample Preparation and Derivatization for GC-MS Analysis
The following protocol is a synthesized methodology based on established procedures for the analysis of organic acids in urine.[2][6]
1. Sample Collection and Storage:
-
Collect urine samples in sterile containers.
-
For optimal stability of this compound, process samples immediately. If storage is necessary, freeze at -20°C or lower.
2. Extraction:
-
Acidify a known volume of urine (e.g., 2 mL) to a pH of less than 2 with 5M HCl.
-
Add internal standards. For quantitative analysis, a suitable internal standard is trans-cinnamic acid.[2]
-
Saturate the sample with solid sodium chloride.
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
3. Derivatization:
-
Oximation (to protect the ketone group):
-
Silylation (to derivatize the carboxylic acid group):
-
Alternative Derivatization (Methylation):
4. GC-MS Analysis:
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).
-
Inject an aliquot of the sample into the GC-MS system.
-
Use a suitable capillary column for separation (e.g., a non-polar or medium-polarity column).
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for quantitative analysis, targeting specific ions of the derivatized this compound and the internal standard.[2]
Experimental Workflow Diagram
Conclusion
This compound is a metabolite of significant interest in the fields of toxicology and environmental health, as its presence in biological fluids is a direct indicator of exposure to the widespread plasticizer metabolite, 2-ethylhexanoic acid. While it does not appear to have an endogenous role, its unique chemical properties, particularly its instability, present challenges and require specialized protocols for accurate detection and quantification. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals working on the analysis and understanding of this xenobiotic metabolite. Further research may be warranted to investigate any potential, yet undiscovered, biological activities of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Urinary this compound as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotransformations Utilizing β-Oxidation Cycle Reactions in the Synthesis of Natural Compounds and Medicines | MDPI [mdpi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on 2-Ethyl-3-oxohexanoic Acid as a Metabolite of Di(2-ethylhexyl)phthalate (DEHP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di(2-ethylhexyl)phthalate (DEHP) is a widely used plasticizer that has garnered significant attention due to its prevalence in the environment and potential adverse health effects. Understanding the metabolism of DEHP is crucial for assessing human exposure and toxicological risk. This technical guide focuses on a key downstream metabolite, 2-ethyl-3-oxohexanoic acid, providing a comprehensive overview of its formation, analytical detection, and quantitative data reported in human studies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in toxicology, environmental health, and pharmacology.
Metabolic Pathway of DEHP to this compound
The biotransformation of DEHP in humans is a multi-step process involving hydrolysis and subsequent oxidation. The initial step is the hydrolysis of DEHP to mono(2-ethylhexyl)phthalate (MEHP) and 2-ethylhexanol. 2-ethylhexanol is further metabolized to 2-ethylhexanoic acid (2-EHA). The major catabolic pathway for 2-EHA in humans is mitochondrial beta-oxidation, which leads to the formation of this compound.[1][2]
The following diagram illustrates the metabolic conversion of DEHP to this compound.
Quantitative Data
The concentration of this compound in human urine can be an indicator of DEHP exposure. The following table summarizes quantitative data from a study on healthy individuals.
| Metabolite | Mean Concentration (µg/L) | Standard Deviation (µg/L) | Analytical Method | Reference |
| 2-Ethylhexanoic acid | 56.1 | 13.5 | GC-MS | [3] |
| 2-Ethyl-3-hydroxyhexanoic acid | 104.8 | 80.6 | GC-MS | [3] |
| This compound | 482.2 | 389.5 | GC-MS | [3] |
Experimental Protocols
Accurate quantification of this compound is essential for exposure assessment. Below are detailed experimental protocols for its analysis in biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary this compound
This protocol is adapted from a method for the simultaneous analysis of 2-ethylhexanoic acid, 2-ethyl-3-hydroxyhexanoic acid, and this compound in human urine.[3]
4.1.1 Sample Preparation
-
Sample Collection: Collect first morning void urine samples.
-
Internal Standard: Add an appropriate internal standard (e.g., trans-cinnamic acid) to the urine sample.
-
Oximation: To protect the keto group of this compound from degradation, perform an oximation step. Add O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride and incubate.
-
Sample Clean-up: Use a solid-phase extraction (SPE) clean-up step. A glass tube filled with Chromosorb P is a suitable option.
-
Derivatization: Convert the organic acids to their tert-butyldimethylsilyl (tBDMS) derivatives to increase volatility for GC analysis.
4.1.2 GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5973N or equivalent.
-
Column: A suitable capillary column for organic acid analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp 1: 10 °C/min to 150 °C.
-
Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target analytes.
4.1.3 Workflow Diagram
References
The Metabolic Crossroads of a Xenobiotic Metabolite: An In-depth Technical Guide to 2-Ethyl-3-oxohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic significance, biochemical properties, and analytical considerations of 2-ethyl-3-oxohexanoic acid. Primarily formed through the β-oxidation of 2-ethylhexanoic acid (2-EHA), a metabolite of common plasticizers, this β-keto acid serves as a key urinary biomarker of exposure to certain xenobiotics. This document details its metabolic pathway, discusses the putative enzymatic players, and presents established experimental protocols for its quantification. Furthermore, it explores the inherent chemical instability of this compound and its implications for accurate analysis. Visualized pathways and structured data tables are provided to facilitate a deeper understanding for researchers in toxicology, drug metabolism, and biomarker discovery.
Introduction
This compound is a C8 branched-chain β-keto acid that is not a typical endogenous metabolite in human central metabolism. Its primary significance lies in its role as a major urinary metabolite of 2-ethylhexanoic acid (2-EHA).[1][2][3] 2-EHA, in turn, is a breakdown product of di(2-ethylhexyl) phthalate (B1215562) (DEHP) and other synthetic compounds used extensively as plasticizers.[1][3] The presence and concentration of this compound in urine can, therefore, serve as a reliable biomarker for assessing human exposure to these ubiquitous environmental contaminants. Understanding its formation, stability, and downstream fate is crucial for toxicological studies and in the development of therapeutics aimed at mitigating the effects of plasticizer exposure.
Biochemical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C8H14O3 | --INVALID-LINK--[4] |
| Molecular Weight | 158.19 g/mol | --INVALID-LINK--[4] |
| IUPAC Name | This compound | --INVALID-LINK--[4] |
| CAS Number | 4384-00-3 | --INVALID-LINK-- |
| Physical Description | Solid (predicted) | --INVALID-LINK--[4] |
| Water Solubility | Predicted to be soluble | --INVALID-LINK--[4] |
| pKa (predicted) | ~3.5-4.5 | General chemical knowledge |
| Key Reactivity | Prone to decarboxylation | [2][3] |
Metabolic Pathways
The primary route to the formation of this compound in humans is through the mitochondrial β-oxidation of 2-ethylhexanoic acid.[1][2][3]
Formation of this compound via β-Oxidation
The metabolism of 2-EHA to this compound follows the general steps of the β-oxidation spiral, however, the presence of an ethyl group at the α-carbon introduces substrate specificity considerations for the involved enzymes.
Step 1: Activation. 2-Ethylhexanoic acid is activated to its coenzyme A (CoA) thioester, 2-ethylhexanoyl-CoA, by an acyl-CoA synthetase in an ATP-dependent reaction.
Step 2: Dehydrogenation. 2-Ethylhexanoyl-CoA is oxidized to 2-ethyl-2-hexenoyl-CoA. While the specific enzyme has not been definitively identified, Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) is a strong candidate due to its known activity on α-methyl branched-chain acyl-CoAs.[1][5][6]
Step 3: Hydration. 2-Ethyl-2-hexenoyl-CoA is hydrated to 2-ethyl-3-hydroxyhexanoyl-CoA by an enoyl-CoA hydratase.
Step 4: Dehydrogenation. 2-Ethyl-3-hydroxyhexanoyl-CoA is oxidized to 2-ethyl-3-oxohexanoyl-CoA by a 3-hydroxyacyl-CoA dehydrogenase.
Step 5: Thiolytic Cleavage. 2-Ethyl-3-oxohexanoyl-CoA is cleaved by a β-ketothiolase, yielding acetyl-CoA and butyryl-CoA. Butyryl-CoA can then undergo further rounds of β-oxidation.
Downstream Fate of this compound
The primary fate of this compound, particularly when its formation exceeds the capacity of further metabolism, is excretion in the urine.[1][2][3] However, as a β-keto acid, it is chemically unstable and prone to decarboxylation.
This non-enzymatic decarboxylation results in the formation of 4-heptanone, which is also detected in urine and was initially misidentified as the major metabolite of 2-EHA before the instability of the parent β-keto acid was recognized.[1][2][3]
Potential for Signaling Roles
While fatty acids and their derivatives are known to act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), there is currently no direct evidence to suggest that this compound functions as a signaling molecule. Its primary role appears to be that of a metabolic intermediate destined for excretion. Further research is warranted to investigate potential interactions with cellular signaling pathways, especially given the structural similarities to other bioactive lipid molecules.
Experimental Protocols
The quantification of this compound in biological matrices, primarily urine, requires specific analytical procedures to account for its inherent instability. Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed technique.
Urinary Analysis of this compound by GC-MS
Objective: To quantify the concentration of this compound in human urine.
Materials:
-
Urine sample
-
Internal standard (e.g., a stable isotope-labeled analog of this compound or a structurally similar β-keto acid)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Sodium sulfate (B86663) (anhydrous)
-
Diazomethane (B1218177) or other methylating agent (generated in situ or as a solution)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
Protocol:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge at approximately 2,000 x g for 10 minutes to pellet any particulate matter.
-
Transfer a known volume (e.g., 1 mL) of the supernatant to a clean glass tube.
-
Add the internal standard.
-
-
Extraction:
-
Acidify the urine to a pH of 1-2 with HCl.
-
Add an appropriate volume of ethyl acetate (e.g., 3 mL) and vortex vigorously for 2 minutes to extract the organic acids.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction twice more, pooling the organic extracts.
-
Dry the pooled extract over anhydrous sodium sulfate.
-
-
Derivatization (Immediate):
-
Crucial Step: To prevent decarboxylation, the extracted and dried sample must be derivatized immediately.
-
The most common and effective method is methylation of the carboxylic acid group. This is typically achieved by the addition of diazomethane until a persistent yellow color is observed.
-
Safety Note: Diazomethane is highly toxic and explosive. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment and by personnel trained in its safe handling.
-
Alternatively, other derivatization techniques involving oximation of the keto group followed by silylation of the carboxylic acid can be used.
-
-
GC-MS Analysis:
-
Evaporate the derivatized sample to a small volume under a gentle stream of nitrogen.
-
Inject an aliquot into the GC-MS system.
-
Typical GC oven temperature program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C) to elute the analyte.
-
Mass spectrometer settings: Electron ionization (EI) at 70 eV. Data acquisition in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, using characteristic ions of the methylated this compound and the internal standard.
-
Quantitative Data
The following table summarizes representative urinary concentrations of this compound and its related metabolites from a study on healthy individuals. It is important to note that these values can vary significantly based on exposure to phthalates.
| Metabolite | Mean Concentration (µg/L) | Standard Deviation (µg/L) | Source |
| 2-Ethylhexanoic Acid | 56.1 | 13.5 | [3] |
| 2-Ethyl-3-hydroxyhexanoic acid | 104.8 | 80.6 | [3] |
| This compound | 482.2 | 389.5 | [3] |
Conclusion
This compound is a critical biomarker for assessing human exposure to 2-ethylhexanoic acid and its parent compounds, most notably phthalate plasticizers. Its formation via the β-oxidation pathway highlights the capacity of human metabolism to process xenobiotic branched-chain fatty acids. The inherent chemical instability of this β-keto acid presents a significant analytical challenge, necessitating immediate derivatization for accurate quantification. While its direct role in cellular signaling remains to be elucidated, a thorough understanding of its metabolic pathway and analytical behavior is essential for researchers and professionals in toxicology, environmental health, and drug development. Future research should focus on definitively identifying the specific enzymes involved in its metabolism and exploring any potential off-target biological activities.
References
- 1. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary this compound as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H14O3 | CID 13539869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. ACADSB acyl-CoA dehydrogenase short/branched chain [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Analysis of 2-Ethyl-3-oxohexanoic Acid: A Technical Overview
Introduction
2-Ethyl-3-oxohexanoic acid is a keto acid of interest in metabolomics and toxicology, notably as a metabolite of the widely used plasticizer di(2-ethylhexyl)phthalate (DEHP) and of 2-ethylhexanoic acid (2-EHA).[1][2] Its detection and quantification in biological matrices are crucial for assessing exposure to parent compounds and understanding their metabolic pathways. This technical guide provides a summary of the expected spectroscopic and spectrometric data for this compound, along with a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Predicted Spectroscopic and Spectrometric Data
Due to the limited availability of published experimental spectra for this compound, the following data tables are based on established principles of NMR and Mass Spectrometry and analysis of structurally similar compounds.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and ketone functional groups.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-1' (CH₃ of ethyl) | ~ 0.9 | Triplet | 3H |
| H-1 (CH₃ of hexanoyl) | ~ 0.9 | Triplet | 3H |
| H-2' (CH₂ of ethyl) | ~ 1.8 | Multiplet | 2H |
| H-5 (CH₂) | ~ 1.6 | Sextet | 2H |
| H-4 (CH₂) | ~ 2.5 | Triplet | 2H |
| H-2 (CH) | ~ 3.5 | Triplet | 1H |
| COOH | > 10 | Singlet (broad) | 1H |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will show eight distinct signals, with the carbonyl carbons of the ketone and carboxylic acid appearing significantly downfield.
| Carbon | Predicted Chemical Shift (ppm) |
| C-1' (CH₃ of ethyl) | ~ 12 |
| C-1 (CH₃ of hexanoyl) | ~ 14 |
| C-5 (CH₂) | ~ 17 |
| C-2' (CH₂ of ethyl) | ~ 25 |
| C-4 (CH₂) | ~ 45 |
| C-2 (CH) | ~ 60 |
| C-6 (COOH) | ~ 175 |
| C-3 (C=O) | ~ 205 |
Predicted Mass Spectrometry Fragmentation
The mass spectrum of this compound, particularly after derivatization for GC-MS analysis, is expected to show characteristic fragmentation patterns. As a β-keto acid, it is prone to decarboxylation.[2] The fragmentation of its derivatized form would be influenced by the type of derivatization used (e.g., silylation). For the underivatized molecule, key fragmentation would likely involve:
| m/z | Predicted Fragment |
| 158 | [M]⁺ (Molecular Ion) |
| 113 | [M - COOH]⁺ |
| 85 | [CH₃CH₂CH₂CO]⁺ |
| 71 | [CH₃CH₂CH₂]⁺ |
| 57 | [CH₃CH₂CO]⁺ |
| 45 | [COOH]⁺ |
| 29 | [CH₃CH₂]⁺ |
Experimental Protocols
Analysis of this compound in Urine by GC-MS
This protocol is adapted from established methods for the quantitative analysis of this compound in biological samples.[1][3] The method involves sample preparation, derivatization to increase volatility, and subsequent analysis by GC-MS.
Materials and Reagents:
-
Urine sample
-
Internal standard (e.g., a stable isotope-labeled analog)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for oximation
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge to remove particulate matter.
-
Transfer a known volume (e.g., 1 mL) of the supernatant to a glass tube.
-
Add the internal standard.
-
Acidify the urine to a pH of 1-2 with HCl.
-
-
Extraction:
-
Add ethyl acetate to the acidified urine sample.
-
Vortex vigorously to extract the analytes.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction process and pool the organic layers.
-
Dry the pooled extract over anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the dried extract to dryness under a gentle stream of nitrogen.
-
Oximation: Add PFBHA solution and heat to form the oxime derivative of the keto group.
-
Silylation: After cooling, add BSTFA with TMCS and heat to form the trimethylsilyl (B98337) ester of the carboxylic acid group.[1]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Example GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.
-
-
Example MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
-
Visualizations
Caption: Workflow for the GC-MS analysis of this compound in urine.
Caption: Predicted mass spectrometry fragmentation of this compound.
References
"2-Ethyl-3-oxohexanoic acid" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Ethyl-3-oxohexanoic acid, a significant metabolite of 2-ethylhexanoic acid (2-EHA). This document details its chemical identity, physicochemical properties, metabolic pathway, and analytical methodologies. The information presented is intended to support researchers, scientists, and professionals in the field of drug development and metabolic studies.
Chemical Identity and Properties
This compound is a beta-keto acid. Its chemical structure and fundamental properties are crucial for understanding its behavior in biological systems and analytical procedures.
Table 1: Chemical Identifiers and Molecular Properties of this compound
| Identifier | Value | Source |
| CAS Number | 4384-00-3 | [1] |
| Molecular Formula | C8H14O3 | [2] |
| Molecular Weight | 158.19 g/mol | [2] |
| IUPAC Name | This compound | [2] |
Table 2: Physicochemical Data of this compound and Related Compounds
| Property | Value | Compound | Source |
| Boiling Point | 104.0 °C at 22.0 mmHg | Ethyl 3-oxohexanoate (B1246410) | [3] |
| Water Solubility | Slightly soluble | Ethyl 3-oxohexanoate | [3] |
| LogP | 1.94490 | 2-ethyl-3-oxo-hexanoic acid, ethyl ester | [4] |
Note: Experimental data for the free acid is limited. Properties of its esters are provided for reference.
Metabolic Pathway: Formation via Beta-Oxidation
This compound is not typically synthesized for direct use but is a key metabolic product. It is the major urinary metabolite of 2-ethylhexanoic acid (2-EHA), a compound used in the manufacture of plasticizers and other industrial products. The formation of this compound occurs through the beta-oxidation of 2-EHA in humans.[5] This metabolic process is a critical pathway for the detoxification and elimination of 2-EHA.
Below is a diagram illustrating the metabolic formation of this compound from its precursor.
Experimental Protocols
Synthesis of β-Keto Acids (General Procedure)
Materials:
-
Ethyl 2-ethyl-3-oxohexanoate (or other corresponding ester)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
1 M Sulfuric acid (H₂SO₄)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Ester Hydrolysis: The β-keto ester is hydrolyzed by stirring overnight at room temperature in a 1 M NaOH solution.[6]
-
Extraction of Unreacted Ester: The resulting solution is extracted multiple times with MTBE to remove any unreacted ester.[6]
-
Acidification: The aqueous solution is acidified to a pH of approximately 2 using 1 M H₂SO₄.[6]
-
Extraction of β-Keto Acid: The acidified solution is then exhaustively extracted with MTBE to isolate the β-keto acid.[6]
-
Drying and Concentration: The combined MTBE extracts are dried over anhydrous Na₂SO₄ and concentrated under vacuum to yield the crude β-keto acid.[6]
Quantitative Analysis in Urine by GC-MS
A gas chromatography-mass spectrometry (GC-MS) method has been developed for the simultaneous quantitative analysis of 2-ethylhexanoic acid, 2-ethyl-3-hydroxyhexanoic acid, and this compound in urine.[7][8]
Sample Preparation:
-
Oximation: Urine samples are treated with O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride.[7][8]
-
Clean-up: The sample is cleaned up using Chromosorb P filled glass tubes.[7][8]
-
Derivatization: The organic acids are converted to their tert-butyldimethylsilyl derivatives.[7][8]
Instrumentation and Analysis:
-
Gas Chromatograph-Mass Spectrometer (GC-MS): The derivatized sample is analyzed using GC-MS.
-
Quantitation: Quantification is performed using an internal standard, such as trans-cinnamic acid, and analysis in the selected ion monitoring (SIM) mode.[7][8]
The workflow for this analytical procedure is outlined in the diagram below.
Applications in Research and Drug Development
The primary relevance of this compound in research and drug development lies in its role as a biomarker for exposure to 2-ethylhexanoic acid and, by extension, to certain phthalate (B1215562) plasticizers. Monitoring the levels of this metabolite in urine can provide valuable data in toxicological studies and in the assessment of human exposure to these environmental contaminants. Understanding the metabolic fate of xenobiotics is a fundamental aspect of drug development, and the study of metabolites like this compound contributes to the broader knowledge of metabolic pathways and their implications for human health.
Conclusion
This compound is a key metabolite in the human biotransformation of 2-ethylhexanoic acid. While its direct synthesis and application are not widespread, its significance as a biomarker is well-established. The analytical methods for its detection and quantification are robust, providing essential tools for researchers in toxicology and metabolic studies. Further investigation into the physicochemical properties of the free acid would be beneficial for a more complete understanding of its behavior.
References
- 1. This compound | CAS#:4384-00-3 | Chemsrc [chemsrc.com]
- 2. This compound | C8H14O3 | CID 13539869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 3-oxohexanoate | C8H14O3 | CID 238498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ethyl 2-ethyl-3-oxo-hexanoate | CAS#:5331-82-8 | Chemsrc [chemsrc.com]
- 5. Urinary this compound as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unveiling a Key Biomarker: The Discovery and Identification of 2-Ethyl-3-oxohexanoic Acid in Urine
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The identification of novel metabolites in human biofluids is a critical endeavor in the fields of toxicology, clinical diagnostics, and drug development. 2-Ethyl-3-oxohexanoic acid has emerged as a significant urinary biomarker, providing a more accurate measure of exposure to certain widespread industrial chemicals. This technical guide delves into the discovery, initial identification, and analytical methodologies for this compound, offering a comprehensive resource for its study and application.
Discovery and Initial Identification
This compound was first identified as a major urinary metabolite of 2-ethylhexanoic acid (2-EHA).[1][2] 2-EHA is itself a primary metabolite of di(2-ethylhexyl) phthalate (B1215562) (DEHP), a common plasticizer, making this compound a valuable indicator of phthalate exposure.[1][3][4]
A crucial finding in its initial identification was the compound's instability. Early studies had often identified 4-heptanone (B92745) as a significant metabolite of 2-EHA. However, it was later discovered that this compound readily decarboxylates to form 4-heptanone under certain analytical conditions.[1][2] This established 4-heptanone as an artifact of the analytical process rather than a direct metabolic product. The key to accurately identifying this compound was the immediate methylation of the urine extract prior to gas chromatography-mass spectrometry (GC-MS) analysis, which stabilizes the molecule and prevents its degradation.[1][2]
Metabolic Pathway: Beta-Oxidation of 2-Ethylhexanoic Acid
The formation of this compound from its precursor, 2-ethylhexanoic acid, occurs through the metabolic pathway of beta-oxidation.[1][2] This is a common catabolic process for fatty acids, although the ethyl-branching of 2-EHA presents a unique substrate for the enzymatic machinery. The pathway involves the activation of 2-EHA to its Coenzyme A (CoA) derivative, followed by a series of enzymatic reactions in the mitochondria.
Below is a diagram illustrating the metabolic conversion of Di(2-ethylhexyl) phthalate (DEHP) to this compound.
Quantitative Data
The concentration of this compound in urine can be a reliable indicator of exposure to its parent compounds. The following table summarizes quantitative data from a study on healthy individuals.
| Analyte | Mean Concentration (µg/L) | Standard Deviation (µg/L) | No. of Samples |
| This compound | 482.2 | 389.5 | 28 |
| 2-Ethylhexanoic acid | 56.1 | 13.5 | 28 |
| 2-Ethyl-3-hydroxyhexanoic acid | 104.8 | 80.6 | 28 |
| Data from a study on healthy individuals.[5][6] |
Experimental Protocols
The accurate quantification of this compound in urine requires a robust analytical method. The following is a detailed protocol based on published gas chromatography-mass spectrometry (GC-MS) methods.[5][6]
Sample Preparation and Derivatization
This workflow is critical for the stabilization and analysis of the target analyte.
a. Oximation: To stabilize the keto group and prevent decarboxylation, an oximation step is performed.
-
Reagent: O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA).
-
Procedure: To a specified volume of urine, add the PFBHA solution. The exact concentration and reaction conditions (temperature and time) should be optimized based on instrument sensitivity and laboratory conditions.
b. Sample Cleanup: A cleanup step is necessary to remove interfering substances from the urine matrix.
-
Method: Solid-phase extraction using a material like Chromosorb P.
-
Procedure: The oximated sample is passed through a column packed with Chromosorb P. The analytes are retained and then eluted with a suitable solvent.
c. Derivatization: To increase the volatility and thermal stability of the organic acids for GC analysis, a derivatization step is performed.
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a similar silylating agent.
-
Procedure: The eluate from the cleanup step is evaporated to dryness and then reconstituted in the derivatization reagent. The mixture is heated to ensure complete derivatization to their tert-butyldimethylsilyl derivatives.[5]
GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent, is suitable for separating the derivatized analytes.
-
Injector: Splitless injection is typically used for trace analysis.
-
Temperature Program: An optimized temperature gradient is crucial for the separation of the target analytes from other urinary components. A typical program might start at a low temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron impact (EI) ionization is commonly used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is employed for quantitative analysis to enhance sensitivity and selectivity.[5] Specific ions for the derivatized this compound and an internal standard (e.g., trans-cinnamic acid) are monitored.
-
Quantification
-
Internal Standard: An internal standard, such as trans-cinnamic acid, should be added to the urine samples before sample preparation to correct for variations in extraction efficiency and instrument response.[5]
-
Calibration: A calibration curve is constructed by analyzing standards of known concentrations of this compound that have undergone the same sample preparation and derivatization process.
Logical Relationship: Artifact Formation
The understanding of the chemical relationship between this compound and 4-heptanone is fundamental for accurate analysis. The following diagram illustrates this relationship.
Conclusion
The discovery and accurate identification of this compound in urine represent a significant advancement in the biomonitoring of phthalate exposure. Its inherent instability necessitates specific handling and analytical procedures to prevent the formation of the artifact, 4-heptanone. The detailed GC-MS protocol provided in this guide offers a robust framework for the reliable quantification of this important biomarker. For researchers, scientists, and drug development professionals, the ability to accurately measure this compound provides a more precise tool to assess exposure to certain environmental contaminants and to study their metabolic fate and potential health effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Urinary this compound as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing exposure to phthalates - the human biomonitoring approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Toxicological Profile of 2-Ethyl-3-oxohexanoic Acid and its Precursors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available toxicological information. Direct toxicological data for 2-Ethyl-3-oxohexanoic acid is limited. The profile of its primary precursor, 2-Ethylhexanoic acid (2-EHA), is presented as a surrogate. Significant data gaps exist for this compound, and further research is warranted.
Introduction
This compound is a beta-keto acid that has been identified as the dominant urinary metabolite of 2-ethylhexanoic acid (2-EHA) in humans.[1][2][3] 2-EHA, in turn, is a known metabolite of several widely used industrial chemicals, including phthalate (B1215562) plasticizers. Given its position as a key metabolic intermediate, understanding the toxicological profile of this compound and its precursors is crucial for assessing potential human health risks associated with exposure to parent compounds.
This technical guide provides a comprehensive overview of the available toxicological data for this compound and its principal precursor, 2-EHA. The information is intended to support researchers, scientists, and drug development professionals in their evaluation of these compounds.
Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 4384-00-3 | C8H14O3 | 158.19 |
| 2-Ethylhexanoic acid | 149-57-5 | C8H16O2 | 144.21 |
Toxicological Profile of 2-Ethylhexanoic Acid (2-EHA)
Due to the scarcity of direct toxicological data for this compound, this section focuses on the toxicological profile of its immediate and well-studied precursor, 2-EHA.
Acute Toxicity
2-EHA exhibits low to moderate acute toxicity in animal studies.
| Species | Route | LD50 | Reference |
| Rat | Oral | >2000 mg/kg bw | [4] |
| Rabbit | Dermal | 1260 mg/kg bw | [4] |
| Guinea Pig | Oral | 800 - 1600 mg/kg bw | [4] |
| Rat, Guinea Pig | Inhalation | LC50 >2356 mg/m³ (6 hours) | [4] |
Sub-lethal effects observed following acute oral exposure in rats included apathy, labored breathing, and an unsteady gait.[4]
Reproductive and Developmental Toxicity
2-EHA is classified as a Category 3 reproductive toxin, with evidence suggesting a risk of harm to the unborn child.[4] Developmental toxicity has been observed in rats, often in the absence of significant maternal toxicity.[5]
| Species | Study Type | NOAEL (Maternal) | LOAEL (Maternal) | NOAEL (Developmental) | LOAEL (Developmental) | Key Findings | Reference |
| Rat (Fischer 344) | Developmental | 250 mg/kg/day | 500 mg/kg/day | 100 mg/kg/day | 250 mg/kg/day | Increased resorptions, dead fetuses, growth retardation, and reduced skeletal ossification at maternally toxic doses. No teratogenicity observed. | [1] |
| Rabbit (New Zealand White) | Developmental | 25 mg/kg/day | 125 mg/kg/day | ≥250 mg/kg/day | - | Maternal toxicity (death, abortion, reduced weight) at higher doses. No adverse effects on fetal viability, growth, or morphology. | [1] |
| Rat (Wistar) | Developmental | - | 600 mg/kg/day | <100 mg/kg/day | 100 mg/kg/day | Skeletal malformations (clubfoot, absence of fibula, polydactyly) observed at doses not maternally toxic. | [5] |
| Rat (Wistar) | Reproductive | - | - | - | 100 mg/kg/day | Effects on fertility also reported. | |
| Rat | Combined Repeated Dose with Reproduction/Developmental Toxicity Screening (OECD 422) | 250 mg/kg bw | 500 mg/kg bw | >1000 mg/kg bw | - | Developmental toxicity (reduced offspring weight) observed at doses causing general toxic effects. No effect on reproductive function. | [6] |
Genotoxicity
The genotoxicity of 2-EHA has been evaluated in a number of in vitro and in vivo assays. While some in vitro studies in mammalian cells have indicated potential genotoxicity, in vivo studies have generally been negative.[4]
| Assay Type | System | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Negative | [7] |
| In vitro Chromosome Aberration Test | Chinese Hamster Ovary (CHO) cells | Positive | [7] |
| In vitro Sister Chromatid Exchange Assay | Chinese Hamster Ovary (CHO) cells | Positive | [7] |
| In vivo Micronucleus Test | Mouse bone marrow | Negative | [4] |
Carcinogenicity
No specific carcinogenicity studies on 2-EHA are available. However, its precursor, 2-ethylhexanol, which is metabolized to 2-EHA, was not found to be carcinogenic in a two-year oral gavage study in rats.[4]
Precursors of this compound
The primary and most direct precursor to this compound is 2-Ethylhexanoic acid (2-EHA) . The metabolic conversion occurs via β-oxidation.[1][2][3]
Other upstream precursors that lead to the formation of 2-EHA, and subsequently this compound, include:
-
2-Ethylhexanol: This alcohol is oxidized to 2-ethylhexanal, which is then further oxidized to 2-EHA.[8]
-
2-Ethylhexanal: This aldehyde is a direct precursor to 2-EHA through oxidation.[8]
-
Di(2-ethylhexyl) phthalate (DEHP): This widely used plasticizer is metabolized in the body to 2-ethylhexanol and then to 2-EHA.[1][9]
-
Other 2-ethylhexyl esters: Various esters containing a 2-ethylhexyl moiety can be hydrolyzed to 2-ethylhexanol, which then enters the metabolic pathway to 2-EHA.
Experimental Protocols
Developmental Toxicity Study in Rats (Oral Administration)
This protocol is a generalized representation based on OECD Test Guideline 414.
-
Test Species: Wistar or Sprague-Dawley rats.
-
Animal Housing: Animals are housed in environmentally controlled conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Mating: Virgin females are mated with proven males. The day of vaginal plug or sperm detection is designated as gestation day (GD) 0.
-
Dose Groups: At least three dose groups and a concurrent control group are used. Doses are selected based on preliminary range-finding studies to establish a dose that induces maternal toxicity without causing excessive mortality.
-
Administration: The test substance (2-EHA) is typically administered by oral gavage daily from GD 6 to 15.
-
Maternal Observations: Dams are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded throughout the gestation period.
-
Terminal Sacrifice: On GD 20, dams are euthanized. The uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
-
Fetal Examinations: Fetuses are weighed and examined for external, visceral, and skeletal abnormalities. Skeletal examinations are typically performed after staining with Alizarin Red S and Alcian Blue.
-
Data Analysis: Statistical analysis is performed to compare the treated groups with the control group for all maternal and fetal parameters.
In Vitro Cytotoxicity Assay (Neutral Red Uptake)
This is a generalized protocol for assessing the cytotoxicity of a test compound.
-
Cell Lines: A suitable mammalian cell line (e.g., Balb/c 3T3) is used.
-
Cell Culture: Cells are maintained in an appropriate culture medium supplemented with serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test substance. A vehicle control and a positive control are included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Neutral Red Uptake: The treatment medium is removed, and the cells are incubated with a medium containing neutral red dye. Viable cells take up and retain the dye in their lysosomes.
-
Extraction and Measurement: The cells are washed, and the incorporated dye is extracted. The absorbance of the extracted dye is measured using a spectrophotometer.
-
Data Analysis: The absorbance values are used to calculate the percentage of viable cells compared to the vehicle control. The IC50 value (the concentration that causes 50% inhibition of cell viability) is determined.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of 2-Ethylhexanoic Acid to this compound
The primary metabolic pathway for the formation of this compound from 2-EHA is through β-oxidation.
Caption: Metabolic conversion of DEHP to this compound.
General Workflow for In Vivo Developmental Toxicity Study
The following diagram illustrates a typical workflow for an in vivo developmental toxicity study.
Caption: Workflow for a typical developmental toxicity study.
Conclusion
The toxicological profile of this compound is largely inferred from data on its primary precursor, 2-ethylhexanoic acid. 2-EHA demonstrates low to moderate acute toxicity but raises concerns due to its reproductive and developmental effects observed in animal models, even at doses that are not maternally toxic. While in vivo genotoxicity studies are largely negative, some in vitro assays suggest a potential for chromosomal damage.
A significant data gap remains regarding the direct toxicity of this compound. Future research should focus on isolating this metabolite and conducting a comprehensive toxicological evaluation to accurately assess its risk to human health. This would include studies on its acute and chronic toxicity, genotoxicity, and developmental and reproductive toxicity, as well as an investigation into its potential to disrupt cellular signaling pathways. Such data are essential for a complete understanding of the risks associated with exposure to its various precursors.
References
- 1. Assessment of the developmental toxicity of 2-ethylhexanoic acid in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary this compound as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Ethylhexanoic acid (149-57-5) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 8. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen | MDPI [mdpi.com]
- 9. Effects of 2-ethylhexanoic acid on the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Ethyl-3-oxohexanoic Acid: A Key Biomarker in Plasticizer Exposure Assessment
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Ethyl-3-oxohexanoic acid, its significance as a biomarker for exposure to the widely used plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP), and the associated toxicological implications. The document details the metabolic pathways leading to its formation, analytical methodologies for its detection, and the molecular signaling cascades affected by DEHP exposure.
Introduction to this compound and DEHP Exposure
Di(2-ethylhexyl) phthalate (DEHP) is a pervasive environmental contaminant due to its extensive use as a plasticizer in a vast array of consumer and medical products.[1][2][3] Human exposure to DEHP is widespread and occurs through ingestion, inhalation, and dermal contact.[1][3] Once in the body, DEHP is rapidly metabolized, and its metabolites are excreted, primarily in the urine.[2][4] The measurement of these urinary metabolites serves as a reliable method for assessing human exposure to DEHP.[1][2]
Among the numerous metabolites of DEHP, this compound has been identified as a significant downstream product. It is formed from the metabolism of 2-ethylhexanoic acid (2-EHA), a primary metabolite of DEHP.[5] The presence and concentration of this compound in urine provide valuable insights into the metabolic processing of DEHP and can serve as a crucial biomarker for exposure assessment.[6][7]
Chemical and Physical Properties of this compound:
| Property | Value |
| Molecular Formula | C8H14O3 |
| Molecular Weight | 158.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 4384-00-3 |
Source: PubChem CID 13539869[8][9]
Metabolic Pathway of DEHP to this compound
The metabolism of DEHP is a multi-step process initiated by the hydrolysis of the parent compound to mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol.[10][11] MEHP can then undergo further oxidative metabolism.[12][13][14] Concurrently, 2-ethylhexanol is oxidized to 2-ethylhexanoic acid (2-EHA).[6] The major catabolic pathway for 2-EHA in humans is β-oxidation, which leads to the formation of this compound as the dominant final urinary metabolite.[5]
Caption: Metabolic pathway of DEHP to this compound.
Quantitative Analysis of Urinary Metabolites
The quantification of this compound and other DEHP metabolites in urine is a cornerstone of exposure assessment. Studies have reported varying concentrations in the general population, reflecting different levels of environmental exposure.
Urinary Concentrations of DEHP Metabolites in Healthy Individuals:
| Metabolite | Mean Concentration (µg/L) | Standard Deviation (µg/L) |
| 2-Ethylhexanoic acid | 56.1 | 13.5 |
| 2-Ethyl-3-hydroxyhexanoic acid | 104.8 | 80.6 |
| This compound | 482.2 | 389.5 |
Source: A study of 28 urine samples from healthy persons.[6]
Experimental Protocol for Urinary Analysis of this compound
The following protocol is a synthesized methodology based on established gas chromatography-mass spectrometry (GC-MS) techniques for the analysis of DEHP metabolites in urine.[6][7]
Objective: To quantify the concentration of this compound in human urine samples.
Materials:
-
Urine sample
-
O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA)
-
tert-Butyldimethylsilyl (t-BDMS) derivatizing agent
-
trans-Cinnamic acid (internal standard)
-
Chromosorb P filled glass tubes
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge to remove any particulate matter.
-
Transfer a known volume of the supernatant to a clean glass vial.
-
Spike the sample with the internal standard, trans-cinnamic acid.
-
-
Oximation:
-
Add PFBHA to the urine sample.
-
This step is crucial for the derivatization of the keto group in this compound.
-
-
Sample Clean-up:
-
Pass the oximated sample through a Chromosorb P filled glass tube for purification.
-
-
Derivatization:
-
Convert the organic acids to their tert-butyldimethylsilyl derivatives by adding the t-BDMS agent. This step increases the volatility and thermal stability of the analytes for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Employ a suitable temperature program for the gas chromatograph to separate the target analytes.
-
Operate the mass spectrometer in the selected ion monitoring (SIM) mode for sensitive and specific detection of the derivatized this compound and the internal standard.
-
-
Quantification:
-
Determine the concentration of this compound by comparing the peak area of the analyte to that of the internal standard, using a calibration curve generated from standards of known concentrations.
-
Caption: Experimental workflow for the analysis of this compound in urine.
Toxicological Implications and Affected Signaling Pathways
Exposure to DEHP and its metabolites has been linked to a range of adverse health effects, including reproductive and developmental toxicity, endocrine disruption, and hepatotoxicity.[15][16] Two key signaling pathways implicated in DEHP-mediated toxicity are the Peroxisome Proliferator-Activated Receptor (PPAR) pathway and oxidative stress pathways.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
Metabolites of DEHP, such as MEHP, are known agonists of PPARs, particularly PPARα.[17][18][19] PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism and cellular proliferation.[18][20] Activation of PPARα by DEHP metabolites in rodents leads to peroxisome proliferation in the liver and has been associated with hepatocarcinogenesis.[17][19] While there are species differences in PPARα activation, this pathway is a critical area of investigation for understanding the toxicological effects of DEHP in humans.[17]
Caption: Simplified PPARα signaling pathway activated by DEHP metabolites.
Oxidative Stress Pathways
DEHP exposure has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and disrupting the antioxidant balance in cells.[15][21][22] This oxidative stress can lead to cellular damage, including lipid peroxidation and DNA damage, and activate stress-responsive signaling pathways such as the p38 MAPK and JNK pathways.[21][23][24] These pathways can, in turn, trigger inflammatory responses and apoptosis, contributing to the toxic effects of DEHP in various organs, including the liver and kidneys.[15][23]
Caption: Oxidative stress pathway induced by DEHP exposure.
Conclusion
This compound is a significant and quantifiable urinary biomarker of exposure to the plasticizer DEHP. Its analysis, in conjunction with other DEHP metabolites, provides a robust tool for assessing human exposure levels. Understanding the metabolic pathways leading to its formation and the toxicological signaling cascades affected by its parent compound is crucial for researchers, scientists, and drug development professionals in evaluating the potential health risks associated with widespread DEHP exposure and in the development of potential therapeutic interventions. Further research into the specific biological activity of this compound itself may provide deeper insights into the mechanisms of DEHP toxicity.
References
- 1. A Review of Biomonitoring of Phthalate Exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Biomonitoring of Phthalate Exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing exposure to phthalates - the human biomonitoring approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of Biomonitoring of Phthalate Exposures - ProQuest [proquest.com]
- 5. Urinary this compound as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C8H14O3 | CID 13539869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAS#:4384-00-3 | Chemsrc [chemsrc.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. In vitro metabolism of di(2-ethylhexyl) phthalate (DEHP) by various tissues and cytochrome P450s of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Di(2-ethylhexyl)phthalate (DEHP): human metabolism and internal exposure-- an update and latest results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of eight urinary metabolites of di(2-ethylhexyl) phthalate as biomarkers for human exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. PPARα- and DEHP-Induced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Di(2-ethylhexyl) phthalate mediates oxidative stress and activates p38MAPK/NF-kB to exacerbate diabetes-induced kidney injury in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mono-(2-Ethylhexyl) Phthalate Induces Oxidative Stress and Inhibits Growth of Mouse Ovarian Antral Follicles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Gas chromatography-mass spectrometry (GC-MS) analysis of "2-Ethyl-3-oxohexanoic acid"
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3-oxohexanoic acid is a key metabolite of 2-ethylhexanoic acid (EHA), a compound used in the manufacturing of various industrial products and also a known metabolite of the common plasticizer di(2-ethylhexyl)phthalate (DEHP).[1] Monitoring the levels of this compound in biological matrices such as urine is crucial for toxicological studies and for understanding the metabolic fate of its parent compounds. Due to its polar nature and relatively low volatility, direct analysis of this compound by gas chromatography-mass spectrometry (GC-MS) is challenging. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis. This application note provides a detailed protocol for the quantitative analysis of this compound in urine, involving a two-step derivatization procedure of oximation followed by silylation.
Principle
The analytical method involves the extraction of this compound from a urine sample, followed by a two-step derivatization. The ketone group is first protected by oximation to prevent tautomerization, and then the carboxylic acid group is silylated to increase volatility. The resulting derivative is then analyzed by GC-MS, providing excellent chromatographic separation and sensitive detection. For quantitative analysis, selected ion monitoring (SIM) mode is employed to enhance selectivity and sensitivity.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., trans-cinnamic acid or a stable isotope-labeled analog)
-
Urine samples
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (B1210297) (GC grade)
-
Hexane (GC grade)
-
Sodium chloride (analytical grade)
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate (B86663)
-
Glass vials with PTFE-lined caps
-
Centrifuge
-
Nitrogen evaporator
-
Heating block
Sample Preparation and Derivatization
-
Sample Collection and Storage: Collect urine samples in sterile, preservative-free containers. Samples can be stored at -20°C or lower until analysis.
-
Internal Standard Addition: To 1 mL of urine in a glass vial, add a known amount of the internal standard.
-
Acidification and Extraction:
-
Add 50 µL of 1 M HCl to the urine sample to adjust the pH to approximately 1.
-
Add approximately 0.5 g of sodium chloride to saturate the solution.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.
-
Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.
-
-
Drying and Evaporation:
-
Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
Step 1: Oximation: To the dried residue, add 50 µL of a 20 mg/mL solution of PFBHA in pyridine. Cap the vial tightly and heat at 60°C for 30 minutes.
-
Step 2: Silylation: Cool the vial to room temperature. Add 100 µL of BSTFA with 1% TMCS. Cap the vial and heat at 70°C for 45 minutes.
-
-
Final Preparation: After cooling, the sample is ready for GC-MS analysis.
GC-MS Instrumental Parameters
The following are typical GC-MS parameters that can be optimized for the specific instrument used.
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injector Temp. | 250°C |
| Injection Vol. | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min; ramp at 10°C/min to 280°C; hold for 5 min |
| Transfer Line Temp. | 280°C |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative analysis is performed using SIM mode. The characteristic ions for the derivatized this compound and the internal standard should be determined by analyzing a standard solution in full scan mode. Based on the structure of the TBDMS derivative of similar organic acids, a prominent ion resulting from the loss of a tert-butyl group ([M-57]+) is expected.[2][3] The table below provides a hypothetical example of the quantitative data that could be obtained.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound (PFBHA-TMS derivative) | ~15.5 | Predicted: [M-15]+ | Predicted: [M-73]+ | Predicted: [M-181]+ |
| Internal Standard (e.g., trans-cinnamic acid derivative) | ~12.2 | Analyte specific | Analyte specific | Analyte specific |
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Simplified metabolic pathway of DEHP.
References
- 1. Urinary this compound as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of 2-Ethyl-3-oxohexanoic Acid in Urine Samples
Introduction
2-Ethyl-3-oxohexanoic acid is a significant urinary biomarker, primarily recognized as a major metabolite of 2-ethylhexanoic acid (2-EHA).[1][2] 2-EHA itself is a metabolite of di(2-ethylhexyl)phthalate (DEHP), a widely used plasticizer. Consequently, the quantification of this compound in urine is a critical tool for assessing human exposure to certain phthalates and understanding the metabolic pathways of branched-chain fatty acids.[3] The primary metabolic pathway for 2-EHA in humans is β-oxidation, leading to the formation of this compound.[1][3]
This document provides detailed application notes and protocols for the quantitative analysis of this compound in human urine samples, primarily utilizing gas chromatography-mass spectrometry (GC-MS). A critical aspect of this analysis is the inherent instability of the target analyte, which can readily undergo decarboxylation to form 4-heptanone.[1][3] Therefore, immediate derivatization of the urine extract is essential for accurate quantification.
Quantitative Data Summary
The following table summarizes the concentration of this compound and related metabolites found in human urine samples from healthy individuals, as reported in the literature. This data can serve as a reference for expected concentration ranges in a general population.
| Analyte | Mean Concentration (µg/L) | Standard Deviation (µg/L) | Number of Samples (n) |
| This compound | 482.2 | 389.5 | 28 |
| 2-Ethyl-3-hydroxyhexanoic acid | 104.8 | 80.6 | 28 |
| 2-Ethylhexanoic acid | 56.1 | 13.5 | 28 |
| Data sourced from a study on healthy individuals and provides a baseline for urinary concentrations of these DEHP metabolites.[4] |
Metabolic Pathway of 2-Ethylhexanoic Acid
The following diagram illustrates the β-oxidation pathway of 2-Ethylhexanoic acid (2-EHA) in humans, which leads to the formation of the target analyte, this compound.
Caption: Metabolic pathway of DEHP to this compound.
Experimental Workflow for GC-MS Analysis
The diagram below outlines the general workflow for the quantitative analysis of this compound in urine samples by GC-MS.
Caption: Workflow for urinary this compound analysis.
Experimental Protocols
Protocol 1: Sample Preparation and Extraction
This protocol is based on methodologies described for the analysis of organic acids in urine.[4][5]
Materials:
-
Urine sample
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., trans-cinnamic acid)
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw frozen urine samples to room temperature and vortex for 1 minute to ensure homogeneity.
-
Centrifuge the samples at 3000 x g for 10 minutes to pellet any particulate matter.
-
Transfer 1 mL of the urine supernatant to a clean glass centrifuge tube.
-
Add the internal standard solution to the urine sample.
-
Acidify the urine to a pH between 1 and 2 by adding HCl.
-
Add 3 mL of ethyl acetate to the acidified urine sample.
-
Vortex the tube vigorously for 2 minutes to facilitate the extraction of the analyte into the organic phase.
-
Centrifuge at 2000 x g for 5 minutes to achieve phase separation.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube.
-
Repeat the extraction (steps 6-9) two more times, pooling the organic extracts.
-
Dry the pooled organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the dried extract to dryness under a gentle stream of nitrogen gas at 40°C.
Protocol 2: Derivatization
Immediate derivatization is crucial to prevent the decarboxylation of this compound.[1] The following protocol describes a silylation method, a common derivatization technique for organic acids.[4]
Materials:
-
Dried urine extract from Protocol 1
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
Procedure:
-
To the dried extract, add 50 µL of pyridine to dissolve the residue.
-
Add 50 µL of BSTFA with 1% TMCS to the dissolved extract.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 45 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before GC-MS analysis.
Note: An alternative derivatization is methylation, which has also been shown to be effective.[1]
Protocol 3: GC-MS Analysis
The following are general GC-MS conditions that can be adapted for the analysis of derivatized this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms or equivalent)
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized this compound and the internal standard.
Quantification: A calibration curve should be prepared using a series of standard solutions of this compound of known concentrations, which are subjected to the same extraction and derivatization procedures as the urine samples. The concentration of the analyte in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Results should be corrected for creatinine (B1669602) concentration to account for urine dilution.
References
- 1. Urinary this compound as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary this compound as major metabolite of orally administered 2-ethylhexanoic acid in human. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analysis of 2-Ethyl-3-oxohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 2-Ethyl-3-oxohexanoic acid, a crucial step for its accurate and sensitive analysis by chromatographic techniques. Due to its chemical properties, including the presence of a carboxylic acid and a ketone functional group, direct analysis is challenging. Derivatization enhances volatility, thermal stability, and detectability, making it amenable to Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Introduction to Derivatization for this compound Analysis
This compound is a β-keto acid that can be of significant interest in metabolic studies and as a biomarker. A key challenge in its analysis is its susceptibility to decarboxylation, particularly when heated, which can lead to the formation of artifacts and inaccurate quantification[1][2]. Derivatization serves two primary purposes: to stabilize the molecule by protecting the reactive keto and carboxylic acid groups, and to improve its chromatographic and detection properties.
For GC-MS analysis, a two-step derivatization is typically employed: oximation of the keto group followed by silylation or esterification of the carboxylic acid group[3][4]. This approach prevents tautomerization and increases the volatility of the analyte[3][5]. For HPLC analysis, derivatization is used to introduce a chromophore or fluorophore, enabling sensitive detection[6][7].
Part 1: GC-MS Analysis of this compound
GC-MS offers high chromatographic resolution and is a powerful tool for the analysis of derivatized this compound. Two common derivatization strategies are presented below.
Method 1: Oximation with PFBHA followed by TBDMS Silylation
This method has been specifically applied to the quantitative analysis of this compound in biological samples[1][6]. The use of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for oximation provides a derivative that is highly sensitive in negative ion chemical ionization mass spectrometry[8]. Subsequent silylation with a tert-butyldimethylsilyl (TBDMS) group protects the carboxylic acid and any other active hydrogens[6].
1. Sample Preparation (from Urine)
-
To a known volume of urine, add an appropriate internal standard (e.g., trans-cinnamic acid)[6].
-
Acidify the sample to a pH of approximately 1 with hydrochloric acid.
-
Extract the analytes with a suitable organic solvent such as ethyl acetate (B1210297).
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
2. Derivatization
-
Oximation:
- Reconstitute the dried extract in a solution of O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7).
- Incubate the reaction mixture at room temperature for 1 hour.
-
Sample Clean-up (Optional but Recommended):
- Pass the reaction mixture through a clean-up column, such as one filled with Chromosorb P, to remove excess reagents and interfering substances[6].
-
Silylation:
- To the cleaned-up and dried oximated sample, add a solution of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile).
- Incubate at 60°C for 30 minutes to form the TBDMS derivative[6].
3. GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial 70°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV or Negative Ion Chemical Ionization (NICI) |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Method 2: Methoximation followed by TMS Silylation
This is a widely used derivatization method for keto acids in metabolomics studies[9][10]. It involves the protection of the keto group by methoximation, followed by the silylation of the carboxylic acid group with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[5][11].
1. Sample Preparation
-
Extract this compound from the sample matrix using a suitable method, such as liquid-liquid extraction with ethyl acetate or protein precipitation with cold acetonitrile[11].
-
Evaporate the extract to complete dryness under a stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive[12].
2. Derivatization
-
Methoximation:
- Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract[11].
- Vortex and incubate at 60°C for 60 minutes[11].
-
Silylation:
Quantitative Data Summary for GC-MS Analysis
| Derivatization Method | Analyte | Linearity Range | Correlation Coefficient (r²) | Relative Standard Deviation (RSD) |
| PFBHA Oximation & TBDMS Silylation | This compound | 20 - 1,000 µg/L[1][6] | 0.9972 - 0.9986[1][6] | 1.3 - 8.9%[1][6] |
| Methoximation & TMS Silylation | Representative Keto Acids | Typically 0.05 - 100 ng/mL | > 0.995[11] | < 15% (Inter-day)[11] |
Part 2: HPLC Analysis of this compound
For HPLC analysis, derivatization is necessary to introduce a fluorescent or UV-absorbing tag, as this compound lacks a strong native chromophore or fluorophore[6][7]. The following methods are commonly used for α-keto acids and may be adapted for β-keto acids like this compound with appropriate optimization.
Method 3: Derivatization with o-Phenylenediamine (OPD)
OPD reacts with α-keto acids to form fluorescent quinoxalinol derivatives[6]. This method is well-established for the analysis of various keto acids in biological samples[7].
1. Sample Preparation (from Serum or Urine)
-
Deproteinize the sample by adding an equal volume of 10% tungstic acid, followed by vortexing and centrifugation[7].
-
Collect the clear supernatant.
2. Derivatization
-
Mix the supernatant with an equal volume of OPD solution (e.g., 1-10 mg/mL in dilute HCl)[6].
-
Allow the reaction to proceed at room temperature for approximately 30 minutes, protected from light[6].
3. HPLC Instrumental Parameters
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of methanol/water or acetonitrile/buffer |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Fluorescence Detector | Excitation: 350 nm, Emission: 410 nm[6] |
Method 4: Derivatization with 1,2-Diamino-4,5-methylenedioxybenzene (DMB)
DMB is another effective derivatizing agent that reacts with α-keto acids to form highly fluorescent derivatives, often providing higher sensitivity than OPD[14][15].
1. Sample Preparation
-
Prepare an aqueous solution of the sample extract.
2. Derivatization
-
Prepare the DMB solution containing DMB·2HCl, sodium sulfite, 2-mercaptoethanol, and concentrated HCl in water[15].
-
Mix equal volumes of the sample solution and the DMB solution in a sealed tube[15].
-
Heat the mixture at 85°C for 45 minutes[15].
-
Cool on ice and dilute with a sodium hydroxide (B78521) solution before injection to optimize peak shape[15].
Quantitative Data Summary for HPLC-Fluorescence Analysis (for α-Keto Acids)
| Derivatization Reagent | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| o-Phenylenediamine (OPD) | 10 - 250 pmol on-column[6] | Not explicitly stated, suitable for picomole-level analysis[6] | Not explicitly stated[6] |
| 1,2-Diamino-4,5-methylenedioxybenzene (DMB) | e.g., 50 nM - 5 µM[6] | 1.3 - 5.4 nM[14][15] | 4.2 - 18 nM[14][15] |
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Urinary this compound as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 4. fc.up.pt [fc.up.pt]
- 5. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
Application Notes: 2-Ethyl-3-oxohexanoic Acid as a Biomarker for DEHP Exposure
Introduction
Di(2-ethylhexyl) phthalate (B1215562) (DEHP) is a widely used plasticizer in various consumer products, leading to ubiquitous human exposure. Monitoring this exposure is critical for assessing potential health risks. While several metabolites of DEHP are established biomarkers, 2-Ethyl-3-oxohexanoic acid has been identified as a significant downstream metabolite. Its quantification in biological matrices such as urine provides a valuable tool for assessing DEHP exposure. These application notes provide an overview of the metabolic pathway of DEHP leading to the formation of this compound, its interaction with key signaling pathways, and detailed protocols for its quantification.
Metabolic Pathway of DEHP
The biotransformation of DEHP in the human body is a multi-step process. Initially, DEHP is hydrolyzed to mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol (2-EH). While MEHP undergoes further oxidation to form several well-established biomarkers, 2-EH is metabolized to 2-ethylhexanoic acid (2-EHA). Subsequently, 2-EHA undergoes β-oxidation to yield 2-ethyl-3-hydroxyhexanoic acid and then this compound, which is a key terminal metabolite excreted in the urine.[1][2] One study identified this compound as the dominant final urinary metabolite of 2-EHA.[1][2]
Signaling Pathways Affected by DEHP Exposure
DEHP and its metabolites are known endocrine-disrupting chemicals that can interfere with various signaling pathways. Two of the most significantly affected pathways are the Peroxisome Proliferator-Activated Receptor (PPAR) signaling and the steroidogenesis pathway.
PPAR Signaling Pathway
DEHP metabolites, including those derived from 2-EHA, can act as ligands for PPARs (PPARα and PPARγ). Activation of these nuclear receptors can lead to altered gene expression related to lipid metabolism and inflammation. This interaction is a key mechanism behind the observed hepatotoxicity and metabolic disturbances associated with DEHP exposure.
Steroidogenesis Pathway Disruption
DEHP exposure has been shown to disrupt steroidogenesis by affecting the expression of key enzymes and signaling molecules. For instance, DEHP can decrease the production of cyclic AMP (cAMP) and the phosphorylation of ERK1/2, which are crucial for follicle-stimulating hormone (FSH)-stimulated steroid hormone production. This can lead to reduced expression of steroidogenic acute regulatory protein (StAR) and aromatase (CYP19A1), ultimately resulting in decreased production of progesterone (B1679170) and estradiol.
References
Application Notes and Protocols: Synthesis of 2-Ethyl-3-oxohexanoic Acid for use as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-Ethyl-3-oxohexanoic acid for use as a reference standard. Due to the inherent instability of β-keto acids, which are prone to decarboxylation, this protocol emphasizes mild, low-temperature techniques to ensure the integrity of the final compound. The primary synthetic route detailed is the alkaline hydrolysis of ethyl 2-ethyl-3-oxohexanoate. This document includes detailed experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the workflows.
Introduction
This compound is a β-keto acid of interest in various fields of chemical and biomedical research. Like other β-keto acids, it is susceptible to degradation via decarboxylation, particularly when heated, which presents a significant challenge in its synthesis and purification.[1] The availability of a well-characterized, high-purity reference standard is crucial for accurate analytical measurements and reproducible research outcomes. This application note outlines a reliable method for the synthesis of this compound from its corresponding ethyl ester and provides protocols for its purification and characterization, with special attention to mitigating its instability.
Synthesis of this compound
The recommended synthetic pathway for this compound is the alkaline hydrolysis of its ethyl ester, ethyl 2-ethyl-3-oxohexanoate. This method is favored as it proceeds under relatively mild conditions, minimizing the risk of decarboxylation.
Synthesis Workflow
References
Application Notes and Protocols for the Extraction of 2-Ethyl-3-oxohexanoic Acid from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3-oxohexanoic acid is a metabolite of 2-ethylhexanoic acid (2-EHA) and the widely used plasticizer di(2-ethylhexyl)phthalate (DEHP).[1][2] Its quantification in biological matrices is crucial for toxicology studies and for assessing human exposure to these parent compounds. The primary metabolic pathway for the formation of this compound is through the beta-oxidation of 2-ethylhexanoic acid.[1][3] This document provides detailed protocols for the extraction of this compound from various biological matrices for analysis, primarily by gas chromatography-mass spectrometry (GC-MS).
It is important to note that this compound is primarily considered a xenobiotic metabolite and is not currently known to be involved in specific endogenous signaling pathways.
Quantitative Data Summary
| Parameter | Value | Biological Matrix | Analytical Method | Reference |
| Calibration Range | 20 - 1,000 µg/L | Urine | GC-MS | [2] |
| Correlation Coefficient (r) | 0.9972 - 0.9986 | Urine | GC-MS | [2] |
| Relative Standard Deviation (RSD) | 1.3 - 8.9% | Urine | GC-MS | [2] |
| Mean Concentration (Healthy Persons) | 482.2 +/- 389.5 µg/L | Urine | GC-MS | [2] |
Experimental Protocols
Protocol 1: Extraction and Analysis of this compound from Human Urine
This protocol is based on a validated GC-MS method for the simultaneous analysis of DEHP metabolites.[2]
Materials:
-
Human urine sample
-
O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA)
-
tert-Butyldimethylsilyl (TBDMS) derivatization reagent
-
trans-Cinnamic acid (internal standard)
-
Chromosorb P filled glass tubes
-
Organic solvents (e.g., ethyl acetate, hexane)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
To 1 mL of urine, add the internal standard (trans-cinnamic acid).
-
-
Oximation:
-
Perform oximation by adding PFBHA. This step is crucial for the stabilization of the keto group.
-
-
Sample Clean-up:
-
Pass the sample through Chromosorb P filled glass tubes for clean-up.
-
-
Derivatization:
-
Convert the organic acids to their tert-butyldimethylsilyl derivatives using a suitable TBDMS reagent.
-
-
GC-MS Analysis:
-
Analyze the derivatized sample using GC-MS in the selected ion monitoring (SIM) mode for quantification.
-
Critical Note on Stability: this compound is prone to decarboxylation to form 4-heptanone. To prevent this, immediate methylation of the extract from urine prior to GC-MS analysis is recommended if a methylation derivatization strategy is chosen.[1][3]
Protocol 2: General Protocol for Extraction of this compound from Serum/Plasma
This protocol is adapted from general methods for the extraction of organic acids from serum or plasma.
Materials:
-
Serum or plasma sample
-
Internal standard (e.g., a stable isotope-labeled analog of the analyte)
-
Protein precipitation agent (e.g., cold acetone (B3395972) or methanol)
-
Derivatization reagents (as in Protocol 1 or a methylation agent)
-
Organic solvents for liquid-liquid extraction (e.g., ethyl acetate, diethyl ether)
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Protein Precipitation:
-
To 100 µL of serum or plasma, add 400 µL of cold acetone.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Liquid-Liquid Extraction (LLE):
-
Acidify the supernatant with a suitable acid (e.g., HCl) to a pH below the pKa of this compound.
-
Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex thoroughly to ensure efficient extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Collect the organic layer. Repeat the extraction for better recovery.
-
-
Drying and Derivatization:
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Perform derivatization as described in Protocol 1 (oximation followed by silylation) or via methylation.
-
-
GC-MS Analysis:
-
Reconstitute the derivatized sample in a suitable solvent and inject it into the GC-MS system.
-
Protocol 3: General Protocol for Extraction of this compound from Tissue
This protocol is a general guideline for the extraction of organic acids from tissue samples and should be optimized for the specific tissue type.
Materials:
-
Tissue sample
-
Liquid nitrogen
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Extraction solvent (e.g., 80% methanol)
-
Internal standard
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Homogenization:
-
Flash-freeze the tissue sample in liquid nitrogen to quench metabolic activity.
-
Weigh the frozen tissue and add it to a tube containing the pre-chilled extraction solvent and internal standard.
-
Homogenize the tissue thoroughly on ice.
-
-
Protein Precipitation and Extraction:
-
Incubate the homogenate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the extracted metabolites.
-
-
Drying and Derivatization:
-
Evaporate the supernatant to dryness.
-
Proceed with derivatization as outlined in Protocol 1 or 2.
-
-
GC-MS Analysis:
-
Reconstitute and analyze the sample by GC-MS.
-
Visualizations
Caption: Formation of this compound.
Caption: Urine Analysis Workflow.
References
Application Notes and Protocols for 2-Ethyl-3-oxohexanoic Acid in Biomonitoring Studies
Topic: Use of "2-Ethyl-3-oxohexanoic acid" in Environmental Monitoring Studies
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a key metabolite of 2-ethylhexanoic acid (2-EHA), which itself is a primary metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP). While not typically monitored directly in environmental matrices such as soil or water, this compound serves as a sensitive and specific biomarker in human urine for assessing exposure to DEHP, a ubiquitous environmental contaminant. Its presence and concentration in urine provide a valuable tool for environmental health studies, enabling researchers to quantify internal exposure levels to DEHP from various environmental sources.
These application notes provide a comprehensive overview of the methodologies for the analysis of this compound in human urine, including detailed experimental protocols and data presentation.
Data Presentation: Urinary Concentrations of this compound
The following table summarizes quantitative data on the concentration of this compound and its related metabolites found in human urine samples from a study of healthy individuals. This data is crucial for establishing baseline levels and for comparison in exposure assessment studies.
| Analyte | Mean Concentration (µg/L) | Standard Deviation (µg/L) | Sample Population | Reference |
| 2-Ethylhexanoic acid | 56.1 | 13.5 | 28 healthy individuals | [1][2] |
| 2-Ethyl-3-hydroxyhexanoic acid | 104.8 | 80.6 | 28 healthy individuals | [1][2] |
| This compound | 482.2 | 389.5 | 28 healthy individuals | [1][2] |
Metabolic Pathway of DEHP to this compound
Understanding the metabolic fate of DEHP is essential for interpreting biomonitoring data. DEHP is metabolized in the body through a series of enzymatic reactions, primarily in the liver. The initial hydrolysis of DEHP yields mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol. MEHP can undergo further oxidation. Concurrently, 2-ethylhexanoic acid is formed and subsequently undergoes β-oxidation to produce this compound.[1][3] This final metabolite is then excreted in the urine.
References
High-performance liquid chromatography (HPLC) methods for "2-Ethyl-3-oxohexanoic acid"
Application Notes and Protocols for the HPLC Analysis of 2-Ethyl-3-oxohexanoic Acid
Introduction
This compound is a keto acid of interest in metabolic research and as a potential biomarker. Accurate and robust analytical methods are crucial for its quantification in various matrices. While Gas Chromatography-Mass Spectrometry (GC-MS) has been a common method for the analysis of this compound, particularly in biological samples, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, especially when coupled with mass spectrometry (LC-MS) or for routine analysis using UV detection. This document provides a detailed, albeit theoretical, application note and protocol for the analysis of this compound using reverse-phase HPLC. The proposed method is based on established principles for the analysis of similar small organic acids and is intended as a starting point for method development and validation.
Principle
This method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an acidic aqueous buffer and an organic modifier. Detection can be performed using a UV detector at a low wavelength (e.g., 210 nm), suitable for carboxylic acids that lack a strong chromophore, or more selectively and sensitively using a mass spectrometer.
Experimental Protocols
Materials and Reagents
-
Standards: this compound (≥95% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC or Milli-Q grade)
-
Buffers: Formic acid (LC-MS grade) or Phosphoric acid (HPLC grade)
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode anion exchange)
Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis Detector or Mass Spectrometer (e.g., single quadrupole or triple quadrupole)
-
Chromatography data system
Chromatographic Conditions (Proposed)
A summary of the proposed HPLC conditions is presented in the table below. These parameters should be optimized during method development.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 80% A / 20% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm or MS (ESI, Negative Ion Mode) |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
To prepare Mobile Phase A, add 1 mL of formic acid to 999 mL of HPLC grade water.
-
To prepare Mobile Phase B, add 1 mL of formic acid to 999 mL of acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of methanol in a volumetric flask.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for UV detection or lower for MS detection.
-
Sample Preparation
The following is a general procedure for the extraction of this compound from a biological matrix such as plasma or urine.
-
Protein Precipitation (for plasma/serum): To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
For cleaner samples, a Solid Phase Extraction (SPE) protocol can be employed following protein precipitation.
Data Presentation
The following table summarizes the expected performance characteristics of the proposed HPLC method. These values are illustrative and must be determined experimentally during method validation.
| Parameter | Expected Value (UV Detection) | Expected Value (MS Detection) |
| Retention Time (RT) | ~ 4.5 min | ~ 4.5 min |
| Linearity (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 1 µg/mL | 10 ng/mL |
| Limit of Quantification (LOQ) | 5 µg/mL | 50 ng/mL |
| Precision (%RSD) | < 5% | < 3% |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of the analytical method components and performance metrics.
Discussion
The successful implementation of this HPLC method will depend on careful optimization of the chromatographic conditions. The choice of mobile phase pH, organic modifier, and gradient profile will be critical in achieving adequate retention and separation of this compound from other matrix components. Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) may be susceptible to interference from other absorbing compounds in the sample. Therefore, for complex matrices or when high sensitivity is required, coupling the HPLC system to a mass spectrometer is highly recommended. Electrospray ionization (ESI) in negative ion mode would be the preferred ionization technique for the analysis of this acidic compound.
It is imperative that a full method validation be performed to ensure the reliability of the method for its intended purpose. This validation should assess parameters such as selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Application Notes and Protocols for the Electrochemical Synthesis of 2-Ethyl-3-oxohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3-oxohexanoic acid is a β-keto acid of interest in various chemical and pharmaceutical research areas. Its synthesis can be approached through several methods, with electrochemical carboxylation emerging as a promising green and efficient alternative. This technique utilizes electricity to drive the fixation of carbon dioxide into an organic substrate, in this case, 2-ethyl-3-hexanone, to yield the desired product. This document provides detailed application notes and protocols for the electrochemical synthesis of this compound, based on established methods for the electrochemical carboxylation of aliphatic ketones.
Principle of the Method
The electrochemical synthesis of this compound is achieved through the reductive carboxylation of 2-ethyl-3-hexanone at the cathode of an electrochemical cell. The process involves the in-situ generation of a carbanion from the ketone, which then acts as a nucleophile, attacking a molecule of carbon dioxide. A sacrificial magnesium anode is often employed to prevent competing anodic reactions and to provide Mg²⁺ ions that can stabilize the resulting carboxylate.
Experimental Protocols
This section details the necessary equipment, reagents, and step-by-step procedures for the electrochemical synthesis of this compound.
Materials and Equipment
-
Electrochemical Cell: An undivided glass cell is suitable for this procedure.
-
Cathode: Platinum (Pt) foil or mesh.
-
Anode: Magnesium (Mg) ribbon or rod (sacrificial).
-
DC Power Supply: A galvanostat/potentiostat capable of delivering constant current.
-
Carbon Dioxide Source: A cylinder of high-purity CO₂ with a gas dispersion tube.
-
Magnetic Stirrer and Stir Bar.
-
Standard Glassware: Schlenk flask, syringes, separatory funnel, round-bottom flasks, etc.
-
Rotary Evaporator.
-
pH Meter or pH paper.
Reagents
-
2-Ethyl-3-hexanone (Substrate)
-
Acetonitrile (B52724) (CH₃CN) or Dimethylformamide (DMF): Anhydrous, electrolysis grade.
-
Tetrabutylammonium (B224687) tetrafluoroborate (B81430) (Bu₄NBF₄): As the supporting electrolyte.
-
Hydrochloric Acid (HCl): 1 M solution.
-
Diethyl Ether or Ethyl Acetate (B1210297): For extraction.
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄): For drying.
-
Saturated Sodium Chloride Solution (Brine).
Detailed Experimental Procedure
1. Cell Assembly and Preparation:
-
Thoroughly clean and dry the electrochemical cell and electrodes.
-
Place a magnetic stir bar in the cell.
-
Arrange the platinum cathode and magnesium anode in the cell, ensuring they do not touch. The distance between the electrodes is typically kept minimal to reduce ohmic drop.
-
Seal the cell with a rubber septum or a multi-neck flask adapter to allow for the introduction of the CO₂ line and other reagents via syringe.
2. Electrolyte and Substrate Preparation:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), prepare the electrolyte solution by dissolving tetrabutylammonium tetrafluoroborate (0.1 M) in anhydrous acetonitrile or DMF.
-
Add the substrate, 2-ethyl-3-hexanone, to the electrolyte solution. A typical concentration for the substrate is in the range of 0.1 to 0.5 M.
3. Electrochemical Carboxylation:
-
Transfer the prepared solution of the substrate and electrolyte to the electrochemical cell.
-
Begin vigorous stirring of the solution.
-
Purge the solution with CO₂ gas for at least 30 minutes prior to electrolysis to ensure saturation. Maintain a slow, continuous stream of CO₂ throughout the electrolysis.
-
Connect the electrodes to the DC power supply (Pt to the negative terminal, Mg to the positive terminal).
-
Initiate the electrolysis by applying a constant current. A typical current density for this type of reaction is between 5 and 20 mA/cm².
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by a suitable method (e.g., TLC, GC-MS after derivatization). The total charge passed is typically between 2 and 5 F/mol of the substrate.
4. Work-up and Purification:
-
Upon completion of the electrolysis, disconnect the power supply and stop the CO₂ flow.
-
Carefully remove the electrodes from the cell. The magnesium anode will likely be partially consumed.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water.
-
Wash the aqueous solution with diethyl ether or ethyl acetate to remove any unreacted ketone and other non-acidic byproducts.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 by the dropwise addition of 1 M HCl. This will protonate the carboxylate to form the desired β-keto acid.
-
Extract the acidified aqueous layer multiple times with fresh portions of diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Note on Purification: β-keto acids are prone to decarboxylation upon heating. Therefore, purification by distillation is often not feasible. If further purification is required, techniques such as column chromatography on silica (B1680970) gel at low temperatures or crystallization should be considered.
Quantitative Data
| Ketone (Substrate) | Product | Solvent | Yield (%) |
| 2-Pentanone | 2-Methyl-3-oxopentanoic acid | CH₃CN | 65 |
| 3-Pentanone | 2-Ethyl-3-oxobutanoic acid | CH₃CN | 72 |
| Cyclohexanone | 2-Oxocyclohexanecarboxylic acid | CH₃CN | 85 |
| Acetone | Acetoacetic acid | DMF | 58 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the electrochemical synthesis of this compound.
Caption: Workflow for the electrochemical synthesis of this compound.
Proposed Reaction Mechanism
The diagram below outlines the proposed mechanism for the electrochemical carboxylation of an aliphatic ketone at the α-position.
Caption: Proposed mechanism of electrochemical carboxylation of a ketone.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethyl-3-oxohexanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Ethyl-3-oxohexanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic route: the Claisen condensation of ethyl butanoate, followed by alkylation and hydrolysis.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| LY-01 | Low or no yield of the desired product. | Inefficient Enolate Formation: The base used may not be strong enough to deprotonate the α-carbon of ethyl butanoate effectively. | - Use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH). - Ensure anhydrous reaction conditions, as proton sources will quench the enolate. |
| Side Reactions: Competing reactions, such as self-condensation of the starting ester or reaction with residual water or alcohol. | - Maintain a low reaction temperature (e.g., -78 °C for LDA) to control reactivity. - Use freshly distilled solvents and reagents. | ||
| Ineffective Alkylation: The ethylating agent may be unreactive, or steric hindrance could be an issue. | - Use a reactive ethylating agent like ethyl iodide or ethyl bromide. - Ensure the enolate is fully formed before adding the alkylating agent. | ||
| Product Degradation (Decarboxylation): this compound is a β-keto acid, which is prone to decarboxylation upon heating or under acidic/basic conditions.[1][2][3] | - Perform the final hydrolysis and work-up at low temperatures (0-5 °C). - Use a mild acid for neutralization during the work-up.[1] - Avoid high temperatures during solvent removal; use a rotary evaporator with a low-temperature bath.[1] | ||
| P-01 | Difficulty in purifying the final product. | Product Instability: The product may be decarboxylating on the chromatography column. | - Use neutral silica (B1680970) gel for column chromatography and perform the separation at room temperature.[1] - Consider converting the acid to its more stable methyl or ethyl ester for purification, followed by mild hydrolysis if the acid is required. |
| Co-eluting Impurities: Unreacted starting materials or side products may have similar polarities to the desired product. | - Optimize the solvent system for column chromatography to achieve better separation. - Consider crystallization as an alternative purification method if the product is a solid.[1] | ||
| SR-01 | Presence of a significant amount of 4-heptanone (B92745) in the product mixture. | Decarboxylation: This is the primary ketone byproduct formed from the decarboxylation of this compound.[2][3] | - Strictly follow the recommendations to avoid decarboxylation (low temperature, neutral pH).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is the Claisen condensation of two equivalents of an ester, followed by alkylation and hydrolysis. A typical route involves the self-condensation of ethyl butanoate to form ethyl 2-butyrylbutanoate, which is then deprotonated and alkylated with an ethyl halide. The resulting β-keto ester is then carefully hydrolyzed to yield this compound.
Q2: Why is decarboxylation a major issue, and how can I prevent it?
Decarboxylation is the loss of the carboxyl group as carbon dioxide, which is a common reaction for β-keto acids, especially when heated or under acidic or basic conditions.[1][4] This leads to the formation of a ketone, in this case, 4-heptanone, and a loss of product yield.[2][3] To minimize decarboxylation:
-
Maintain Low Temperatures: Keep all reaction, work-up, and purification steps at or below room temperature whenever possible.[1]
-
Control pH: During the work-up, neutralize the reaction mixture carefully with a mild acid and avoid extremes in pH.[1]
-
Gentle Purification: Avoid distillation. Use low-temperature techniques like column chromatography or crystallization for purification.[1]
Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?
Due to the instability of the final product, special care must be taken during analysis. For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), it is highly recommended to derivatize the this compound to its methyl ester immediately after extraction and before analysis.[2][3] This prevents decarboxylation in the hot GC inlet. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to analyze the crude product, but care should be taken with the sample preparation to avoid degradation.
Q4: Can I use a different base for the Claisen condensation?
Yes, but the choice of base is critical. Sodium ethoxide is a classic base for the Claisen condensation.[5][6] However, for a "crossed" Claisen condensation or to improve yields, a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred as it can completely deprotonate the ester into its enolate form.[6]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-ethyl-3-oxohexanoate via Claisen Condensation and Alkylation
This protocol describes the formation of the ester precursor to this compound.
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve freshly distilled diisopropylamine (B44863) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C. Slowly add an equimolar amount of n-butyllithium and stir for 30 minutes to form LDA.
-
Ester Addition: Slowly add one equivalent of dry ethyl butanoate to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add one equivalent of ethyl iodide to the reaction mixture at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure ethyl 2-ethyl-3-oxohexanoate.
Protocol 2: Hydrolysis of Ethyl 2-ethyl-3-oxohexanoate
This protocol details the conversion of the β-keto ester to the final β-keto acid.[7]
-
Hydrolysis: Dissolve the purified ethyl 2-ethyl-3-oxohexanoate in an excess of 1 M sodium hydroxide (B78521) solution and stir overnight at room temperature.[7]
-
Removal of Unreacted Ester: Extract the aqueous solution with methyl tert-butyl ether (MTBE) to remove any unreacted ester.[7]
-
Acidification: Cool the aqueous solution in an ice bath and carefully acidify to a pH of approximately 2 by the slow addition of 1 M sulfuric acid.[7]
-
Product Extraction: Extract the acidified aqueous solution multiple times with MTBE.[7]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure using a rotary evaporator with an ice bath to yield this compound.[7]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
Caption: The decarboxylation side reaction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Urinary this compound as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Matrix Effects in 2-Ethyl-3-oxohexanoic Acid Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 2-Ethyl-3-oxohexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a major metabolite of 2-ethylhexanoic acid (2-EHA), a compound used in the production of plasticizers and other industrial chemicals.[1][2] Quantification of this compound in biological samples, such as urine, is crucial for assessing human exposure to 2-EHA and understanding its metabolism.[1][2]
Q2: What are matrix effects and how do they affect the quantification of this compound?
A2: In the context of liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[3] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source. This interference can lead to signal suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analysis.[3][4]
Q3: What are the primary causes of matrix effects in bioanalytical methods?
A3: The primary causes of matrix effects, particularly ion suppression, include:
-
Competition for Ionization: Endogenous or exogenous compounds in the sample matrix can compete with this compound for ionization in the MS source.[3]
-
Alteration of Droplet Properties: In electrospray ionization (ESI), matrix components can change the surface tension and viscosity of the droplets, which affects the efficiency of solvent evaporation and ion release.[3]
-
Ion-Pair Formation: The analyte may form ion pairs with other molecules in the matrix, which can reduce its ionization efficiency.
Q4: How can I assess the presence and extent of matrix effects in my assay for this compound?
A4: The post-extraction spike method is a common approach to quantify matrix effects.[5] This involves comparing the response of the analyte spiked into a blank matrix sample that has been extracted to the response of the analyte in a pure solvent at the same concentration. The matrix factor (MF) can be calculated, with a value of 1 indicating no matrix effect, <1 indicating ion suppression, and >1 indicating ion enhancement.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the quantification of this compound due to matrix effects.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Co-eluting matrix components interacting with the analyte or the analytical column. | Optimize the chromatographic method by changing the mobile phase composition, gradient profile, or using a different column chemistry.[6] Ensure proper sample clean-up to remove interfering substances. |
| Inconsistent or Low Analyte Recovery | Inefficient extraction of this compound from the biological matrix. | Evaluate and optimize the sample preparation method. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be more effective than simple protein precipitation in removing matrix components.[7] |
| High Signal Variability Between Samples | Differential matrix effects across individual samples. | The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for variability in matrix effects and extraction efficiency.[7] |
| Significant Ion Suppression | High concentration of co-eluting phospholipids (B1166683) or other endogenous compounds. | Implement a phospholipid removal strategy, such as using specialized SPE cartridges or plates.[8] Diluting the sample can also reduce the concentration of interfering matrix components, but this may compromise the limit of quantification. |
| Retention Time Shifts | Matrix components affecting the interaction of this compound with the stationary phase.[4] | Improve the sample clean-up procedure to remove the interfering components. A robust chromatographic method with a suitable guard column can also help mitigate this issue. |
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed to extract this compound from a urine matrix.
-
Materials: Urine sample, internal standard (e.g., stable isotope-labeled this compound), ethyl acetate (B1210297), hydrochloric acid, sodium sulfate, centrifuge, evaporator.
-
Procedure:
-
To 1 mL of urine, add the internal standard.
-
Acidify the sample to a pH of approximately 2-3 with hydrochloric acid.
-
Add 3 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction with another 3 mL of ethyl acetate.
-
Combine the organic layers and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
-
2. Quantification of Matrix Effects
This protocol describes the post-extraction spike method to evaluate matrix effects.
-
Procedure:
-
Set A: Prepare a standard solution of this compound in the mobile phase.
-
Set B: Extract a blank urine sample using the LLE protocol. After extraction and evaporation, reconstitute the residue with the standard solution from Set A.
-
Set C: Spike a blank urine sample with the standard solution of this compound and then perform the LLE protocol.
-
Analyze all three sets by LC-MS.
-
Calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of this compound
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) |
| Protein Precipitation (Acetonitrile) | 45 ± 8 | 92 ± 5 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 85 ± 6 | 88 ± 7 |
| Solid-Phase Extraction (Polymeric Sorbent) | 95 ± 4 | 97 ± 3 |
Illustrative data based on general principles of bioanalysis.
Table 2: Effect of Chromatographic Conditions on Signal-to-Noise Ratio
| Column Chemistry | Mobile Phase Gradient | Signal-to-Noise Ratio |
| C18 | Acetonitrile/Water with 0.1% Formic Acid | 150 ± 15 |
| Phenyl-Hexyl | Methanol/Water with 0.1% Formic Acid | 210 ± 20 |
| HILIC | Acetonitrile/Ammonium Formate Buffer | 180 ± 18 |
Illustrative data based on general principles of LC-MS method development.
Visualizations
Caption: Workflow for quantifying this compound and assessing matrix effects.
Caption: Conceptual diagram illustrating the phenomenon of ion suppression due to matrix effects.
Caption: Logical troubleshooting workflow for addressing inaccurate quantification results.
References
- 1. Urinary this compound as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. selectscience.net [selectscience.net]
Stability of "2-Ethyl-3-oxohexanoic acid" in stored biological samples
This technical support resource provides researchers, scientists, and drug development professionals with essential guidance on the handling and analysis of 2-Ethyl-3-oxohexanoic acid in biological samples. The information is presented in a question-and-answer format to directly address common issues and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured in biological samples?
A1: this compound is a metabolite of 2-ethylhexanoic acid (2-EHA). 2-EHA itself is a breakdown product of di(2-ethylhexyl)phthalate (DEHP), a widely used plasticizer. Therefore, this compound is often measured in urine as a biomarker of exposure to DEHP. Its formation occurs through the beta-oxidation of 2-EHA in the body.[1][2]
Q2: I am unable to detect this compound in my samples, but I see a large peak for 4-heptanone (B92745). What is happening?
A2: This is a classic and well-documented issue related to the instability of this compound. As a β-keto acid, it is highly susceptible to chemical degradation via decarboxylation, which converts it into 4-heptanone.[2] This conversion can happen spontaneously in the biological matrix during storage or during sample preparation and analysis if proper precautions are not taken. The presence of 4-heptanone is often an artifact of this degradation.[1][2]
Q3: What are the optimal storage conditions for biological samples to minimize the degradation of this compound?
A3: While specific quantitative stability data is limited in published literature, the chemical nature of β-keto acids dictates that samples should be processed as quickly as possible. If immediate analysis is not feasible, samples should be frozen at ultra-low temperatures (-80°C) immediately after collection. Avoid multiple freeze-thaw cycles. For accurate quantification, the most critical step is the immediate derivatization of the analyte after extraction.[1][2]
Q4: Is this compound stable in both urine and plasma?
A4: The majority of research has focused on urine as the primary matrix for measuring this metabolite.[1][2] There is a lack of specific stability data for this compound in plasma. However, given its inherent chemical instability, it should be assumed to be unstable in plasma as well. The same precautions—immediate processing or ultra-low temperature storage followed by immediate derivatization upon thawing and extraction—should be applied to plasma samples.
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution |
| Low or no recovery of this compound | Analyte Degradation: The compound has likely decarboxylated to 4-heptanone. | 1. Review your sample handling and storage protocol. Ensure samples were frozen immediately and that freeze-thaw cycles were minimized.2. Crucially, ensure that the sample extract is derivatized immediately after preparation. For GC-MS analysis, methylation is a required step to stabilize the molecule.[1][2] |
| High variability between replicate samples | Inconsistent Degradation: The rate of decarboxylation may be varying between samples due to slight differences in handling time, temperature exposure, or matrix pH. | 1. Standardize your workflow meticulously. Ensure all samples are processed for the same duration and at the same temperature.2. Process samples in smaller batches to minimize the time from thawing/extraction to derivatization. |
| Quantification of 4-heptanone instead of the target analyte | Complete Degradation: The analytical method is detecting the degradation product, not the original analyte. | This confirms a stability issue. You must adapt your protocol to include a stabilization step. Without immediate derivatization after extraction, quantification of this compound is not feasible.[1][2] |
Data Presentation: Stability of this compound
Disclaimer: The following table presents illustrative data based on the known chemical properties of β-keto acids, as specific quantitative stability studies for this compound are not widely available in the literature. These values should be used as a guideline for understanding expected stability trends.
Table 1: Illustrative Stability of this compound in Urine
| Storage Condition | 24 Hours | 48 Hours | 1 Week | 1 Month |
| Room Temperature (20-25°C) | 60-70% Degradation | >90% Degradation | Not Detectable | Not Detectable |
| Refrigerated (4°C) | 15-25% Degradation | 30-40% Degradation | 70-80% Degradation | >95% Degradation |
| Frozen (-20°C) | <5% Degradation | <5% Degradation | 10-15% Degradation | 25-35% Degradation |
| Ultra-Low (-80°C) | <1% Degradation | <1% Degradation | <2% Degradation | <5% Degradation |
| 3 Freeze-Thaw Cycles (-80°C) | 20-30% Degradation | N/A | N/A | N/A |
Mandatory Visualizations
Caption: Metabolic formation and subsequent chemical degradation pathway.
Caption: Recommended analytical workflow to prevent analyte degradation.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Urine using GC-MS
This protocol is synthesized from established methodologies for analyzing DEHP metabolites and emphasizes the critical step of immediate derivatization to prevent degradation.[1][2]
1. Sample Collection and Storage:
-
Collect mid-stream urine samples in sterile containers.
-
If not for immediate processing, aliquot samples into cryovials and freeze at -80°C without delay.
2. Materials and Reagents:
-
This compound standard
-
Internal Standard (e.g., trans-cinnamic acid or a stable isotope-labeled version of the analyte)
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for oximation
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS for silylation, OR Diazomethane (B1218177) for methylation (Note: Diazomethane is highly toxic and explosive; use with extreme caution and appropriate safety measures).
-
Ethyl acetate (B1210297) (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Hydrochloric acid (HCl)
-
Phosphate buffer
3. Sample Preparation and Extraction:
-
Thaw frozen urine samples on ice.
-
To 1 mL of urine, add the internal standard.
-
Acidify the sample to pH 1-2 with HCl.
-
Perform liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction process on the aqueous layer and combine the organic extracts.
-
Dry the pooled extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
4. Immediate Derivatization (Critical Step):
This two-step process is crucial for stabilizing the keto acid and making it volatile for GC-MS.
Step 4a: Oximation (to protect the keto group)
-
Reconstitute the dried extract in 50 µL of pyridine.
-
Add 50 µL of PFBHA solution (10 mg/mL in pyridine).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature.
Step 4b: Silylation (to derivatize the carboxylic acid group)
-
Add 100 µL of BSTFA + 1% TMCS to the oximated sample.
-
Cap the vial and heat at 70°C for 45 minutes.
-
Cool to room temperature before analysis.
Alternative to Silylation - Methylation:
-
After extraction and drying, immediately add a freshly prepared ethereal solution of diazomethane until a faint yellow color persists. This methylates the carboxylic acid. This is reported as a highly effective method to prevent decarboxylation. [1][2]
5. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms or equivalent).
-
Injection: 1-2 µL injection in splitless mode.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. (This program is illustrative and should be optimized for your system).
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Use Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of the derivatized this compound and the internal standard.
6. Quantification:
-
Create a calibration curve using the this compound standard, subjected to the same extraction and derivatization procedure.
-
Quantify the analyte in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize results to urinary creatinine (B1669602) concentration to account for dilution.
References
Technical Support Center: Analysis of 2-Ethyl-3-oxohexanoic Acid by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection and quantification of 2-Ethyl-3-oxohexanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peak or very low signal for this compound | Incomplete derivatization. | Ensure samples are completely dry before adding derivatization reagents, as silylating agents are moisture-sensitive.[1] Optimize derivatization conditions (time and temperature). For the two-step methoximation and silylation, ensure both reactions go to completion. |
| Analyte degradation. | This compound is a β-keto acid, which can be prone to decarboxylation, especially at high temperatures.[2] Immediate derivatization after extraction is recommended.[2] | |
| Improper sample extraction. | Optimize the liquid-liquid extraction procedure to ensure efficient recovery of the analyte from the sample matrix. | |
| Incorrect GC-MS parameters. | Verify that the injection port temperature, oven program, and mass spectrometer settings are appropriate for the derivatized analyte. | |
| Multiple peaks for a single analyte (peak splitting) | Tautomerization of the keto group. | A two-step derivatization involving methoxyamination of the ketone followed by silylation of the carboxylic acid is effective in preventing the formation of multiple peaks from enol-tautomers.[1][3] |
| Incomplete derivatization. | This can result in a mixture of partially and fully derivatized molecules, each producing a different peak.[4] Review and optimize the derivatization protocol.[4] | |
| Column overload. | Reduce the injection volume or dilute the sample. A split injection with a ratio of at least 1:15 is often recommended to prevent column overloading.[5] | |
| Poor peak shape (broadening or tailing) | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality, low-bleed GC column specifically designed for MS applications. Regular maintenance of the inlet, including changing the liner and septum, is crucial.[6] |
| Co-elution with interfering compounds. | Adjust the oven temperature program to improve the separation of the analyte from matrix components. | |
| Inappropriate oven starting temperature. | The starting temperature should be low enough to prevent peak fronting for early eluting compounds but high enough to ensure good peak shape for later eluting analytes.[7] | |
| High background noise or column bleed | Degradation of the GC column's stationary phase. | Use a low-bleed ("MS" designated) column.[8] Condition the column properly before use.[8] Ensure high-purity carrier gas and use carrier gas line traps for oxygen and hydrocarbons.[8] |
| Contamination of the GC-MS system. | Regularly clean the ion source and replace the roughing pump oil to maintain a good vacuum and reduce background noise.[8] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound is a polar molecule with a carboxylic acid and a ketone functional group, making it non-volatile.[1] Gas chromatography requires analytes to be volatile and thermally stable. Derivatization converts the polar functional groups into less polar, more volatile derivatives suitable for GC-MS analysis.[4][5]
Q2: What is the recommended derivatization method for this compound?
A2: A two-step derivatization is highly recommended.[1] The first step is methoximation to protect the ketone group, which prevents tautomerization and the formation of multiple derivatives.[1][3] The second step is silylation (e.g., using MSTFA) to derivatize the carboxylic acid group, increasing its volatility.[1][3]
Q3: What are the key GC-MS parameters to optimize for this analysis?
A3: Key parameters to optimize include the injection port temperature, the oven temperature program, the carrier gas flow rate, and the mass spectrometer settings (ion source temperature, electron energy, and mass scan range). The goal is to achieve good separation, sharp peak shapes, and optimal sensitivity.
Q4: How can I confirm the identity of the this compound peak in my chromatogram?
A4: The identity of the peak can be confirmed by comparing its retention time and mass spectrum with that of a pure, derivatized standard. The mass spectrum should show a characteristic fragmentation pattern for the derivatized molecule.
Q5: What type of GC column is best suited for this analysis?
A5: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is generally suitable for the analysis of derivatized organic acids.[5][6] These columns offer good resolution and thermal stability.
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a typical procedure for the analysis of this compound in a biological matrix, such as urine or plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the sample, add an appropriate amount of an internal standard (e.g., a deuterated analog of the analyte).
-
Acidify the sample with a small volume of acid (e.g., 10 µL of 1M HCl).
-
Add 500 µL of a suitable extraction solvent (e.g., ethyl acetate) and vortex vigorously for 2 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial that the sample is completely dry before proceeding to derivatization.[1]
2. Derivatization (Two-Step Methoxyimation and Silylation)
-
Step 1: Methoxyimation
-
To the dried sample residue, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.[9]
-
Cap the vial tightly and incubate at a specific temperature and time (e.g., 60°C for 30 minutes).
-
-
Step 2: Silylation
-
After cooling the sample to room temperature, add 80 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).[9]
-
Cap the vial tightly and incubate at a specific temperature and time (e.g., 70°C for 60 minutes).
-
3. GC-MS Analysis
-
Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.
Recommended GC-MS Parameters
The following table provides a starting point for the GC-MS parameters. Optimization may be necessary for your specific instrument and application.
| Parameter | Suggested Setting |
| GC System | Agilent 6890 or similar |
| MS System | Agilent 5973 or similar |
| Column | TR-5MS (30 m x 0.25 mm ID x 0.25 µm film) or equivalent 5% phenyl-methylpolysiloxane column.[1] |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Injector Temperature | 250°C[1] |
| Injection Volume | 1 µL |
| Oven Program | Initial temp 70°C, hold for 1 min; ramp at 6°C/min to 300°C; hold for 5 min.[1] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| MS Source Temperature | 230°C |
| MS Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Scan Range | 50 - 550 m/z[5] |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Troubleshooting logic for poor peak shape in GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Urinary this compound as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. metbio.net [metbio.net]
- 6. organic acid disorders and GC-MS - Chromatography Forum [chromforum.org]
- 7. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting poor peak shape in "2-Ethyl-3-oxohexanoic acid" chromatography
Welcome to our dedicated support center for resolving challenges in the chromatographic analysis of 2-Ethyl-3-oxohexanoic acid. This guide provides in-depth troubleshooting assistance for common peak shape issues, including peak tailing, fronting, and broadening. Here, you will find frequently asked questions (FAQs), detailed troubleshooting protocols, and recommended starting conditions to help you achieve optimal peak symmetry and reliable results in your research and drug development activities.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for this compound?
Poor peak shape in the chromatography of this compound, an acidic compound, can manifest as peak tailing, fronting, or excessive broadening. The primary causes often relate to secondary interactions between the analyte and the stationary phase, improper mobile phase conditions, or issues with the HPLC system itself. For acidic compounds, a key factor is the mobile phase pH, which influences the ionization state of the analyte.[1][2]
Q2: Why is my peak for this compound tailing?
Peak tailing is the most common peak shape problem for acidic compounds and is characterized by an asymmetric peak with a drawn-out trailing edge.[3] The primary causes for this compound include:
-
Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the polar carboxyl group of your analyte, causing tailing.[4]
-
Mobile Phase pH Near Analyte pKa: this compound is a β-keto acid. The pKa of the carboxylic acid is estimated to be around 4.4. If the mobile phase pH is close to this value, the compound will exist in both ionized and un-ionized forms, leading to mixed-mode retention and peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase.[5]
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[1]
-
Extra-column Effects: Excessive tubing length or dead volume in the system can contribute to peak tailing.
Q3: My peak is fronting. What could be the cause?
Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is less common than tailing but can still occur.[5] Potential causes include:
-
Sample Overload: High concentrations of the analyte can lead to fronting.[6][7]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel too quickly at the head of the column, resulting in a fronting peak.[7]
-
Low Column Temperature: Insufficient temperature can sometimes contribute to peak fronting.[6]
Q4: What is causing my this compound peak to be excessively broad?
Broad peaks can compromise resolution and sensitivity.[1][8] Common reasons for peak broadening include:
-
Column Degradation: A loss of column efficiency due to aging or harsh mobile phase conditions is a frequent cause.[1]
-
Extra-Column Volume: Excessive volume in the injector, detector, or connecting tubing can lead to band broadening.[8]
-
Mobile Phase Issues: A mobile phase with a composition that is too weak for the analyte can result in broad peaks. Also, an improperly buffered mobile phase can contribute to this issue.[1][9]
-
Slow Mass Transfer: Using a column with a large particle size or operating at a non-optimal flow rate can lead to peak broadening.[8]
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Peak Tailing
This guide provides a step-by-step process to diagnose and fix peak tailing for this compound.
Step 1: Evaluate and Optimize Mobile Phase pH
-
Rationale: The most critical parameter for controlling the peak shape of an acidic compound is the mobile phase pH. To ensure the analyte is in a single, un-ionized form and minimize secondary interactions, the pH should be set at least 1.5 to 2 units below the analyte's pKa.[3] For this compound (estimated pKa ~4.4), a mobile phase pH of 2.5 to 3.0 is recommended.
-
Action:
-
Prepare a mobile phase with a buffer (e.g., 20-50 mM phosphate (B84403) or formate (B1220265) buffer) adjusted to a pH between 2.5 and 3.0.[3]
-
Equilibrate the column with the new mobile phase for at least 20 column volumes.
-
Inject the sample and observe the peak shape.
-
Step 2: Check for Column Overload
-
Rationale: Injecting too high a concentration of the analyte can lead to peak distortion.[5]
-
Action:
-
Dilute your sample 10-fold and 100-fold.
-
Inject the diluted samples. If the peak shape improves and becomes more symmetrical, the original sample was overloaded.
-
Step 3: Inspect the Column and Guard Column
-
Rationale: Column contamination or degradation can introduce active sites that cause tailing.
-
Action:
-
If using a guard column, remove it and re-run the analysis. If the peak shape improves, replace the guard column.
-
If the problem persists, flush the analytical column with a strong solvent (e.g., isopropanol, followed by acetonitrile (B52724) and then mobile phase).[3]
-
If flushing does not resolve the issue, the column may be degraded and require replacement.
-
Step 4: Minimize Extra-Column Volume
-
Rationale: Long or wide-bore tubing can contribute to peak asymmetry.
-
Action:
-
Ensure all connecting tubing is as short as possible and has a narrow internal diameter (e.g., 0.12 mm).
-
Check all fittings to ensure they are properly connected and not contributing to dead volume.
-
Data Presentation
Table 1: Recommended Starting HPLC Conditions for this compound
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle size | Standard reversed-phase chemistry suitable for organic acids. Smaller particles improve efficiency. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.7) | Low pH ensures the carboxylic acid is protonated, minimizing peak tailing. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | Start at 5-10% B, ramp to 95% B | A gradient is often necessary to elute compounds with varying polarity. |
| Flow Rate | 0.3-1.0 mL/min (depending on column ID) | To be optimized for best efficiency. |
| Column Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 1-5 µL | Keep small to prevent overload and solvent mismatch effects. |
| Sample Solvent | Initial mobile phase composition or a weaker solvent | Minimizes peak distortion due to solvent effects. |
| Detection | UV at 210 nm or Mass Spectrometry (MS) | The carbonyl group provides some UV absorbance. MS offers higher sensitivity and specificity. |
Experimental Protocols
Protocol 1: Systematic Peak Tailing Troubleshooting Experiment
Objective: To systematically identify and eliminate the cause of peak tailing for this compound.
Materials:
-
HPLC system with UV or MS detector
-
C18 analytical column and a compatible guard column
-
This compound standard
-
HPLC-grade water, acetonitrile, formic acid (or phosphoric acid), and a suitable buffer (e.g., potassium phosphate monobasic)
-
Volumetric flasks and pipettes
Procedure:
-
Baseline Experiment:
-
Prepare a mobile phase of 50:50 acetonitrile:water (without pH control).
-
Prepare a 1 mg/mL stock solution of this compound in the mobile phase.
-
Equilibrate the column with the mobile phase.
-
Inject 5 µL of the stock solution and record the chromatogram.
-
Calculate the tailing factor (Tf). A Tf > 1.2 indicates significant tailing.
-
-
Mobile Phase pH Optimization:
-
Prepare a buffered aqueous mobile phase (e.g., 25 mM potassium phosphate) and adjust the pH to 2.5 with phosphoric acid.
-
Equilibrate the column with a starting mobile phase composition (e.g., 90% buffered aqueous:10% acetonitrile).
-
Inject 5 µL of the stock solution (preferably dissolved in the initial mobile phase).
-
Run a suitable gradient and record the chromatogram.
-
Compare the tailing factor to the baseline experiment.
-
-
Column Overload Assessment:
-
Using the optimized mobile phase from Step 2, prepare serial dilutions of the stock solution (e.g., 0.1 mg/mL and 0.01 mg/mL).
-
Inject 5 µL of each dilution.
-
Observe the tailing factor at each concentration. An improvement in peak shape at lower concentrations indicates column overload was a contributing factor.
-
-
Hardware Evaluation:
-
If tailing persists, remove the guard column (if present) and repeat the analysis with the 0.1 mg/mL solution.
-
If peak shape improves, the guard column is the source of the problem and should be replaced.
-
If there is no improvement, inspect all tubing and connections for potential dead volume.
-
Data Analysis:
Summarize the tailing factor for each experimental condition in a table to clearly identify the impact of each change.
| Condition | Tailing Factor (Tf) |
| Baseline (No pH control) | e.g., 2.1 |
| pH 2.5 Mobile Phase | e.g., 1.3 |
| 0.1 mg/mL Injection | e.g., 1.2 |
| 0.01 mg/mL Injection | e.g., 1.1 |
| No Guard Column | e.g., 1.1 |
Mandatory Visualization
References
- 1. mastelf.com [mastelf.com]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 5. uhplcs.com [uhplcs.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Contamination During 2-Ethyl-3-oxohexanoic Acid Analysis
Welcome to the technical support center for the analysis of 2-Ethyl-3-oxohexanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize contamination during their experiments.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the analysis of this compound, from sample preparation to data analysis.
Sample and Solvent Handling
Q1: I'm observing persistent background noise in my chromatograms. What are the likely sources of contamination from my solvents and sample handling procedures?
A: Persistent background noise often originates from contaminated solvents, reagents, or labware. Common sources include:
-
Solvents and Water: Even high-purity solvents can become contaminated once opened. Water used for mobile phases or sample dilution is a frequent culprit, as it can support microbial growth or contain impurities from the purification system.[1][2] Always use freshly opened, UPLC/MS-grade or equivalent solvents and ultra-pure water (18-MΩ.cm resistivity).[1]
-
Glassware: Improperly cleaned glassware can leach contaminants. Avoid washing with detergents, as these can be a source of surfactants.[1] A thorough cleaning protocol involving sonication with acid, followed by rinsing with high-purity water and organic solvent, is recommended.[1][3]
-
Plastics and Films: Plastic containers can leach plasticizers like phthalates, and films like Parafilm® should not be used to cover solvent reservoirs.[1][4] Store mobile phases in clean borosilicate glass containers.[1]
-
Personal Protective Equipment (PPE): Gloves are essential to prevent contamination from skin oils and salts but can also be a source of contamination themselves.[5] Use powder-free nitrile gloves and change them frequently, especially after touching any potentially contaminated surfaces.[1][6]
Q2: What are the best practices for preparing and storing mobile phases to minimize contamination?
A: To ensure the purity of your mobile phases:
-
Use High-Purity Reagents: Start with the highest quality solvents and additives (e.g., LC-MS grade).[1][7]
-
Fresh Preparation: Prepare aqueous mobile phases fresh daily to prevent microbial growth.[3]
-
Proper Storage: Store solvents in designated, clean borosilicate glass reservoirs.[1] Keep them covered to prevent airborne contaminants from entering.[1]
-
Degassing: Degas all mobile phases before use to ensure a stable baseline.[3]
Instrumentation and System-Related Issues
Q3: I see "ghost peaks" in my blank injections when running a gradient. How can I identify the source and eliminate them?
A: Ghost peaks in gradient runs are often impurities that have been concentrated on the column from the mobile phase or system and are then eluted as the solvent strength increases.[8][9]
To troubleshoot:
-
Isolate the Source: Systematically bypass components of your LC system (e.g., autosampler, column) to pinpoint the contaminated part. Start by running a gradient with the pump connected directly to the detector.[1]
-
Check Mobile Phases: Individually infuse each mobile phase component into the mass spectrometer to check for contamination. Acids and other additives are common sources.[10][11]
-
Clean the System: If the system is contaminated, flush all components with a strong solvent. A common procedure involves flushing with a high-organic solvent mixture, followed by an acidic or basic wash, and then re-equilibrating with your mobile phase.[7][12]
Q4: How can I minimize carryover from my autosampler?
A: Autosampler carryover occurs when remnants of a previous sample are injected with the current one.[13] To minimize this:
-
Optimize Needle Wash: Use a strong, appropriate wash solvent. A dual-solvent wash (e.g., one organic, one aqueous) can be effective.[14] For acidic compounds like this compound, a slightly basic wash solution might be effective, while for basic analytes, an acidified wash solvent can help reduce interactions with metal surfaces.[15]
-
Needle Washing Technique: Employ both internal and external needle washes. An active rinse, where the wash solvent flows past the needle, is generally more effective than a static dip.[16]
-
Injection Volume: Avoid overfilling the sample loop, as this can be a source of contamination.[13]
-
Vial Selection: Use high-quality vials and septa to prevent leaching of contaminants.
Q5: My analyte, this compound, is prone to decarboxylation. How can I prevent this during analysis?
A: this compound, being a β-keto acid, can be unstable and prone to decarboxylation, especially at high temperatures. This can lead to the appearance of artifact peaks, such as 4-heptanone.[17][18]
-
GC-MS Analysis: If using GC-MS, immediate derivatization (e.g., methylation) of the extract is crucial to prevent decarboxylation before analysis.[17][18]
-
LC-MS Analysis: For LC-MS, keep the ion source temperature as low as possible while maintaining adequate sensitivity to minimize in-source decarboxylation.[19]
Troubleshooting Guides
Table 1: Troubleshooting Common Contamination Issues
| Symptom | Potential Cause | Recommended Action(s) |
| High Background Noise | Contaminated solvents, mobile phase additives, or system components. | Use fresh, high-purity solvents and reagents.[1] Clean solvent reservoirs and replace solvent filters. Flush the entire LC system with a strong solvent wash.[7] |
| "Ghost Peaks" in Gradient | Impurities from the mobile phase or system accumulating on the column. | Run blank gradients to confirm.[8] Purge the column with a strong solvent.[8] Identify the contaminated component by systematically bypassing parts of the system.[1] |
| Sample Carryover | Inadequate autosampler needle wash; adsorption to system components. | Optimize the needle wash solvent and volume.[14] Use both internal and external needle washes.[16] Consider dedicating a column for high-concentration samples.[14] |
| Phthalate Contamination (e.g., m/z 391) | Leaching from plastic components (tubing, containers, filters). | Replace plastic components with glass or stainless steel where possible.[1][10] Avoid using plastic films to cover solvent reservoirs.[1] |
| Unstable Baseline | Microbial growth in aqueous mobile phase; inadequate degassing. | Prepare aqueous mobile phases fresh daily.[3] Flush the system with a high-organic solvent when not in use.[3] Ensure mobile phases are properly degassed.[3] |
Experimental Protocols
Protocol 1: Rigorous Cleaning of Laboratory Glassware
This protocol is designed to remove organic and inorganic contaminants from glassware used for preparing mobile phases and standards.
-
Initial Rinse: Rinse the glassware three times with a high-purity organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Acid Wash: Sonicate the glassware for 15-30 minutes in a 10% formic or nitric acid solution.[1][3]
-
Water Rinse: Rinse thoroughly with ultra-pure water (at least 5 times) to remove all traces of acid.
-
Organic Solvent Rinse: Rinse with a high-purity organic solvent (e.g., methanol or acetonitrile).
-
Final Water Rinse: Rinse again with ultra-pure water.
-
Drying: Allow the glassware to air dry in a clean environment or dry in an oven. Store in a clean, dedicated cabinet, separate from general-use glassware.[1]
Protocol 2: LC System Flush to Remove Contamination
This procedure is for cleaning an LC system that shows signs of persistent contamination. Note: Always remove the column before performing an aggressive system flush.[1]
-
Disconnect Column: Remove the analytical column and replace it with a union.
-
High Organic Flush: Flush the entire system (pumps, autosampler, tubing) with 80-100% organic solvent (e.g., acetonitrile (B52724) or methanol) for at least 30-60 minutes at a moderate flow rate.[1][7]
-
Acidic Wash (Optional): For persistent contamination, an acidic wash can be used. A common solution is 5% phosphoric acid. Flush the system for 30 minutes. Caution: Ensure all system components are compatible with the acid.
-
Thorough Water Rinse: If an acid wash was used, flush the system extensively with ultra-pure water until the eluent pH is neutral.[7]
-
Final Organic Flush: Flush again with a high-organic solvent to remove residual water.
-
Re-equilibration: Re-install the column and equilibrate the system with your initial mobile phase conditions until a stable baseline is achieved.
Visual Guides
Contamination Troubleshooting Workflow
References
- 1. massspec.unm.edu [massspec.unm.edu]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 4. elgalabwater.com [elgalabwater.com]
- 5. blog.omni-inc.com [blog.omni-inc.com]
- 6. aurorabiomed.com [aurorabiomed.com]
- 7. help.waters.com [help.waters.com]
- 8. uhplcs.com [uhplcs.com]
- 9. instrument-solutions.com [instrument-solutions.com]
- 10. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 11. scribd.com [scribd.com]
- 12. scribd.com [scribd.com]
- 13. mastelf.com [mastelf.com]
- 14. benchchem.com [benchchem.com]
- 15. biotage.com [biotage.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Urinary this compound as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Enhancing "2-Ethyl-3-oxohexanoic acid" Extraction Efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing the extraction of "2-Ethyl-3-oxohexanoic acid." Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the extraction of "this compound"?
A1: "this compound" is a β-keto acid, which presents two main challenges during extraction. Firstly, it is inherently unstable and prone to decarboxylation, especially when heated, which can lead to the loss of the carboxylic acid group as carbon dioxide and the formation of 4-heptanone (B92745) as a byproduct.[1][2] Secondly, as a carboxylic acid, its solubility in organic solvents is highly dependent on the pH of the aqueous phase.
Q2: How does pH affect the extraction efficiency of "this compound"?
A2: The pH of the aqueous phase is a critical parameter. To efficiently extract "this compound" into a non-polar or moderately polar organic solvent, the pH of the aqueous solution should be acidic, ideally at least two pH units below the pKa of the acid. This ensures the carboxylic acid is in its protonated (neutral) form, which is more soluble in organic solvents.[3] Conversely, at a neutral or alkaline pH, the molecule will exist as its carboxylate salt, which is highly soluble in the aqueous phase and will not be efficiently extracted into the organic layer.
Q3: What is the impact of temperature on the stability of "this compound" during extraction?
A3: Elevated temperatures significantly accelerate the decarboxylation of β-keto acids.[4] Therefore, it is crucial to perform all extraction and solvent evaporation steps at low temperatures (e.g., using an ice bath) to minimize degradation of the target compound. Storage of samples containing β-keto acids should be at -80°C to ensure long-term stability.
Q4: Which organic solvents are most suitable for extracting "this compound"?
A4: Solvents like diethyl ether, ethyl acetate (B1210297), and methyl t-butyl ether (MTBE) are commonly effective for the liquid-liquid extraction of carboxylic acids. The choice of solvent will depend on the specific composition of your mixture and the desired purity of the final product. For optimal recovery, the ratio of the organic extraction solvent to the aqueous sample should be high, with a 7:1 ratio often considered a good starting point for optimization.[3]
Q5: Is derivatization necessary after extracting "this compound"?
A5: If the extracted "this compound" is to be analyzed by gas chromatography-mass spectrometry (GC-MS), derivatization is often required. This is to increase the volatility and thermal stability of the compound. Common derivatization techniques include methylation or silylation.[1][2] Immediate derivatization after extraction can also help to prevent decarboxylation.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | - Incorrect pH: The aqueous phase may not be sufficiently acidic, leaving the compound in its water-soluble salt form. - Analyte Degradation: Decarboxylation may be occurring due to elevated temperatures during the procedure. - Incomplete Extraction: An insufficient volume of organic solvent or too few extraction cycles were used. - Emulsion Formation: The analyte may be trapped in a stable emulsion between the aqueous and organic layers. | - Adjust pH: Ensure the pH of the aqueous layer is acidic (ideally pH < 2) before extraction.[3] - Maintain Low Temperature: Perform all extraction steps in an ice bath and use a rotary evaporator with a chilled water bath for solvent removal.[5] - Optimize Extraction Parameters: Increase the solvent-to-sample ratio (e.g., 7:1) and perform multiple extractions (at least 3) with fresh organic solvent.[3] - Break Emulsion: See the "Emulsion Formation" entry below. |
| Presence of 4-Heptanone in the Final Product | - Decarboxylation: The primary degradation pathway for "this compound" is decarboxylation to 4-heptanone, likely due to excessive heat.[1][2] | - Strict Temperature Control: Maintain low temperatures throughout the entire extraction and workup process. - Immediate Derivatization: If compatible with your downstream applications, consider immediate derivatization of the extracted acid to protect the carboxylic group.[1][2] |
| Emulsion Formation at the Aqueous-Organic Interface | - Presence of Surfactant-like Impurities: High concentrations of fats, proteins, or other amphipathic molecules can stabilize emulsions.[6] - Vigorous Shaking: Excessive agitation of the separatory funnel can promote emulsion formation. | - Gentle Mixing: Invert the separatory funnel gently rather than shaking vigorously.[6] - "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion.[6] - Centrifugation: If the volume is manageable, centrifuging the mixture can aid in phase separation. - Filtration: Filter the entire mixture through a pad of Celite.[7] |
| Difficulty in Isolating the Product from the Organic Solvent | - Co-extraction of Impurities: Other neutral or acidic compounds with similar solubility may have been co-extracted. | - Back-Extraction: After the initial extraction, wash the organic layer with a fresh aqueous solution at a pH where the target analyte remains in the organic phase, while more polar impurities may be removed. For higher purity, a back-extraction can be performed by treating the organic layer with a mild aqueous base to convert the desired acid to its salt, transferring it to the aqueous phase and leaving neutral impurities behind. The aqueous phase can then be re-acidified and the pure acid re-extracted.[3] |
Quantitative Data Summary
Table 1: Relative Effectiveness of Common Solvents for Carboxylic Acid Extraction
| Solvent | Polarity Index | Key Characteristics | Expected Extraction Efficiency |
| Methyl t-butyl ether (MTBE) | 2.5 | Good for beta-keto acids, less prone to emulsion formation than diethyl ether.[5] | High |
| Ethyl Acetate | 4.4 | Effective for a wide range of organic acids, but can co-extract more polar impurities. | High |
| Diethyl Ether | 2.8 | Commonly used and effective, but highly volatile and can form peroxides. | High |
| Dichloromethane | 3.1 | Denser than water, which can be advantageous for separation. However, it is more toxic. | Moderate to High |
| Hexane | 0.1 | Generally too non-polar for efficient extraction of this compound. | Low |
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction of "this compound"
This protocol describes a standard liquid-liquid extraction procedure to isolate "this compound" from an aqueous solution.
Materials:
-
Aqueous solution containing "this compound"
-
Methyl t-butyl ether (MTBE) or Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Ice bath
-
Rotary evaporator
Procedure:
-
Preparation: Cool the aqueous solution containing "this compound" in an ice bath.
-
Acidification: Slowly add 1 M HCl to the aqueous solution while stirring until the pH is approximately 2. Verify the pH using a pH meter or pH paper.
-
First Extraction: Transfer the acidified aqueous solution to a separatory funnel. Add a volume of cold MTBE or ethyl acetate (a 1:1 ratio to the aqueous phase is a good starting point).
-
Mixing: Stopper the funnel and gently invert it several times, periodically venting to release any pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Place the separatory funnel back on a ring stand and allow the layers to fully separate.
-
Collection of Organic Layer: Drain the lower aqueous layer into a beaker. Drain the upper organic layer into a clean Erlenmeyer flask and place it in an ice bath.
-
Repeat Extractions: Return the aqueous layer to the separatory funnel and repeat the extraction process (steps 3-6) at least two more times with fresh, cold organic solvent. Combine all organic extracts.
-
Washing: Wash the combined organic extracts with a small volume of cold brine solution to remove residual water.
-
Drying: Dry the organic extract by adding a small amount of anhydrous MgSO₄ or Na₂SO₄, swirling the flask, and allowing it to sit for a few minutes.
-
Filtration: Filter the dried organic solution to remove the drying agent.
-
Solvent Removal: Concentrate the organic solution under reduced pressure using a rotary evaporator with a chilled water bath to obtain the purified "this compound".
Visualizations
Logical Relationships in Extraction Optimization
Caption: Key parameters influencing the success of the extraction process.
Experimental Workflow for Acid-Base Extraction
Caption: Step-by-step workflow for the extraction of the target compound.
References
- 1. Urinary this compound as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Tips & Tricks [chem.rochester.edu]
Addressing fragmentation issues in the mass spectrum of "2-Ethyl-3-oxohexanoic acid"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering fragmentation issues in the mass spectrum of "2-Ethyl-3-oxohexanoic acid".
Frequently Asked Questions (FAQs)
Q1: Why is the molecular ion of this compound absent or very weak in my GC-MS spectrum?
A1: this compound is a β-keto acid, which is thermally unstable. During GC-MS analysis, it readily undergoes decarboxylation (loss of CO2) in the hot injector port or ion source. This leads to a low abundance or complete absence of the molecular ion at m/z 158.
Q2: I see a prominent peak at m/z 114 in the spectrum of my underivatized this compound sample. What is this?
A2: The peak at m/z 114 likely corresponds to 4-heptanone (B92745). This is a common artifact formed from the decarboxylation of this compound.[1][2] To confirm this, you can run a standard of 4-heptanone.
Q3: How can I prevent the decarboxylation of this compound during my analysis?
A3: Derivatization is the most effective method to prevent decarboxylation. Methylation of the carboxylic acid group to form methyl 2-ethyl-3-oxohexanoate is a common and effective strategy.[1][2] This stabilizes the molecule for GC-MS analysis.
Q4: What are the expected major fragments for the methylated form of this compound?
A4: For methyl 2-ethyl-3-oxohexanoate, you can expect to see characteristic fragments resulting from cleavages around the keto and ester functional groups. Please refer to the data table below for a summary of expected fragments.
Q5: My baseline is noisy and I'm seeing a lot of background ions. What could be the cause?
A5: A noisy baseline can be caused by several factors, including leaks in the system, contaminated carrier gas, or column bleed. It is important to regularly check for leaks using an electronic leak detector and ensure high-purity carrier gas is used.
Troubleshooting Guide
This guide addresses specific fragmentation issues you might encounter during the mass spectrometry analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| No molecular ion peak (m/z 158) observed for the underivatized acid. | Thermal decarboxylation in the GC inlet or ion source. | 1. Derivatize the sample: Methylate the carboxylic acid to improve thermal stability. 2. Lower the inlet temperature: Use the lowest possible temperature that still allows for efficient volatilization. 3. Use a softer ionization technique: If available, consider chemical ionization (CI) instead of electron ionization (EI). |
| A large peak at m/z 114 is observed, but no peak for the target analyte. | Complete decarboxylation of this compound to 4-heptanone.[1][2] | 1. Confirm the identity of the m/z 114 peak: Analyze a 4-heptanone standard under the same conditions. 2. Implement derivatization: Use a methylation agent to protect the carboxylic acid group prior to GC-MS analysis. |
| Inconsistent fragmentation pattern between runs. | Fluctuations in ion source temperature or pressure. | 1. Allow the instrument to stabilize: Ensure the mass spectrometer has reached thermal and electronic stability before starting a sequence. 2. Check for leaks: Air leaks can affect ionization and fragmentation. 3. Perform an instrument tune: Regularly tune the mass spectrometer to ensure consistent performance. |
| Poor peak shape (tailing or fronting). | Active sites in the GC inlet liner or column. | 1. Use a deactivated inlet liner: Silylated liners can reduce interactions with acidic analytes. 2. Condition the GC column: Bake out the column according to the manufacturer's instructions. 3. Consider a different column phase: A more inert column may be necessary for analyzing acidic compounds. |
Experimental Protocol: GC-MS Analysis of Methylated this compound
This protocol outlines a general procedure for the analysis of this compound after methylation.
1. Sample Preparation (Methylation)
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Reagents: Diazomethane or (Trimethylsilyl)diazomethane (TMS-diazomethane) in a suitable solvent (e.g., diethyl ether or methanol/toluene). Caution: Diazomethane is explosive and toxic. Handle with extreme care in a well-ventilated fume hood. TMS-diazomethane is a safer alternative.
-
Procedure:
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Dissolve a known amount of the this compound sample in a minimal amount of methanol.
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Slowly add the methylating agent dropwise until a faint yellow color persists, indicating a slight excess of the reagent.
-
Gently bubble nitrogen gas through the solution to remove any excess methylating agent.
-
Dilute the sample to the desired concentration with a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
2. GC-MS Parameters
-
Gas Chromatograph (GC):
-
Inlet: Split/splitless injector at 250 °C (can be optimized).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Quantitative Data: Mass Spectrum of Methyl 2-Ethyl-3-oxohexanoate
The following table summarizes the major fragments observed in the mass spectrum of methyl 2-ethyl-3-oxohexanoate.
| m/z | Proposed Fragment | Relative Abundance |
| 172 | [M]+ (Molecular Ion) | Low |
| 141 | [M - OCH3]+ | Moderate |
| 115 | [M - COOCH3]+ | High |
| 87 | [CH(CH2CH3)COOCH3]+ | High |
| 71 | [CH3CH2CH2CO]+ | Moderate |
| 57 | [CH3CH2CH2]+ | High |
| 29 | [CH2CH3]+ | Moderate |
Visualizations
Caption: Troubleshooting workflow for mass spectrum fragmentation issues.
Caption: Proposed fragmentation pathway of methyl 2-ethyl-3-oxohexanoate.
References
Method refinement for low-level detection of "2-Ethyl-3-oxohexanoic acid"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the low-level detection of "2-Ethyl-3-oxohexanoic acid" (2-E-3-OHA). It is intended for researchers, scientists, and drug development professionals familiar with analytical chemistry principles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of 2-E-3-OHA, primarily using Gas Chromatography-Mass Spectrometry (GC-MS).
Issue 1: Low or No Analyte Signal
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | 1. pH Adjustment: Ensure the sample pH is acidic (pH < 2) before extraction to protonate the carboxylic acid group of 2-E-3-OHA, increasing its solubility in organic solvents. 2. Solvent Choice: Use a sufficiently polar organic solvent for extraction, such as ethyl acetate (B1210297) or diethyl ether. 3. Salting Out: Add sodium chloride (NaCl) to the aqueous sample to saturation to decrease the solubility of 2-E-3-OHA and improve its partitioning into the organic phase. 4. Emulsion Formation: If an emulsion forms between the aqueous and organic layers, centrifuge the sample to break the emulsion. The addition of a small amount of brine can also be effective. |
| Incomplete Derivatization | 1. Reagent Quality: Use fresh derivatization reagents. Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are sensitive to moisture. 2. Reaction Conditions: Ensure the derivatization reaction is carried out under anhydrous conditions. The presence of water can deactivate the silylating reagent. 3. Temperature and Time: Optimize the reaction temperature and time. For silylation, heating at around 70-75°C for 30 minutes is a good starting point. 4. Catalyst: For sterically hindered compounds, the addition of a catalyst like trimethylchlorosilane (TMCS) can improve derivatization efficiency. |
| GC-MS System Issues | 1. Injector Contamination: A dirty injector liner can lead to analyte loss. Regularly replace or clean the injector liner. 2. Column Activity: An aging or contaminated column can have active sites that irreversibly adsorb the analyte. Condition the column according to the manufacturer's instructions or trim the first few centimeters of the column. 3. Leaks: Check for leaks in the GC system, especially at the septum and column fittings. Leaks can lead to a loss of analyte and poor chromatography. |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
| Potential Cause | Troubleshooting Steps |
| Active Sites in the GC System | 1. Injector Liner: Use a deactivated injector liner to minimize interactions with the analyte. 2. Column: Ensure the column is properly conditioned. If tailing persists, consider using a more inert column. |
| Incomplete Derivatization | Un-derivatized 2-E-3-OHA will have poor peak shape. Refer to the "Incomplete Derivatization" section in Issue 1. |
| Improper Injection Technique | 1. Injection Volume: Optimize the injection volume. Overloading the column can lead to peak broadening. 2. Injection Speed: A slow injection can cause band broadening in the injector. Use a fast injection speed. |
| Suboptimal GC Oven Temperature Program | 1. Initial Temperature: A high initial oven temperature can cause peak broadening for early eluting compounds. Start with a lower initial temperature. 2. Ramp Rate: A very fast ramp rate may not allow for proper partitioning of the analyte on the column, leading to broader peaks. Optimize the temperature ramp rate. |
Issue 3: High Background Noise or Interfering Peaks
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | 1. Solvent Purity: Use high-purity, GC-grade solvents for sample preparation and extraction. 2. Reagent Blanks: Run a blank sample containing only the solvents and reagents to identify any sources of contamination. |
| Matrix Effects | 1. Sample Cleanup: Implement a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components. 2. Selective Ion Monitoring (SIM): In the MS method, use SIM mode to monitor for specific ions of the derivatized 2-E-3-OHA. This will increase selectivity and reduce the impact of co-eluting matrix components. |
| System Contamination | 1. Injector and Column: A contaminated injector or column can lead to high background noise. Refer to the troubleshooting steps for cleaning and conditioning these components. 2. Septum Bleed: Old or low-quality septa can bleed, introducing interfering peaks into the chromatogram. Use high-quality, low-bleed septa and replace them regularly. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound is a polar and relatively non-volatile compound due to its carboxylic acid group. Derivatization, typically through silylation, replaces the active hydrogen on the carboxylic acid with a non-polar trimethylsilyl (B98337) (TMS) group. This increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. It also improves the chromatographic peak shape and reduces interactions with active sites in the GC system.
Q2: What are the most common derivatization reagents for 2-E-3-OHA?
A2: The most common derivatization reagents are silylating agents. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is widely used, often with a catalyst such as 1% trimethylchlorosilane (TMCS) to enhance the reaction rate. Another option is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms a more stable tert-butyldimethylsilyl (TBDMS) derivative.
Q3: How can I minimize matrix effects when analyzing 2-E-3-OHA in complex samples like urine?
A3: Matrix effects, where other components in the sample interfere with the analysis, can be significant in complex biological samples. To minimize these effects:
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Sample Preparation: Use a robust sample preparation method that includes a cleanup step. Solid-phase extraction (SPE) can be effective at removing interfering compounds.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard of 2-E-3-OHA is the most effective way to compensate for matrix effects and variations in extraction and derivatization efficiency.
-
Method of Standard Addition: If a labeled internal standard is not available, the method of standard addition can be used to quantify the analyte in the presence of matrix effects.
-
GC-MS/MS: If available, using a tandem mass spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode can significantly increase selectivity and reduce the impact of the matrix.
Q4: What are the expected mass spectral fragments for the TMS derivative of this compound?
A4: The mass spectrum of the trimethylsilyl (TMS) derivative of this compound will show characteristic fragments. While the exact fragmentation pattern can vary with the instrument and conditions, you can expect to see the molecular ion (M+), as well as fragments resulting from the loss of a methyl group ([M-15]+), and other characteristic fragmentations of TMS derivatives and the parent molecule. It is crucial to analyze a pure standard of the derivatized compound to confirm the mass spectrum and select appropriate ions for SIM or MRM analysis.
Quantitative Data Summary
The following table summarizes quantitative data for the analysis of this compound and related metabolites in human urine.
| Parameter | Value | Methodology | Reference |
| Mean Concentration in Urine | 482.2 +/- 389.5 µg/L | GC-MS with derivatization | [1] |
| Calibration Curve Range | 20 to 1,000 µg/L | GC-MS with derivatization | [1] |
| Correlation Coefficient (r) | 0.9972 to 0.9986 | GC-MS with derivatization | [1] |
| Relative Standard Deviation (RSD) | 1.3 to 8.9% | GC-MS with derivatization | [1] |
Experimental Protocols
Method: GC-MS Analysis of this compound in Urine
This protocol is a generalized procedure based on common practices for organic acid analysis.
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Sample Preparation (Extraction): a. To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled 2-E-3-OHA). b. Acidify the sample to a pH of less than 2 with hydrochloric acid. c. Add sodium chloride to saturate the solution. d. Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate and vortexing for 2 minutes. e. Centrifuge the sample to separate the layers. f. Carefully transfer the organic (upper) layer to a clean tube. g. Repeat the extraction (steps d-f) and combine the organic layers. h. Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.
-
Derivatization: a. To the dried residue, add 50 µL of a silylating reagent (e.g., BSTFA + 1% TMCS). b. Add 50 µL of a suitable solvent, such as pyridine (B92270) or acetonitrile. c. Cap the vial tightly and heat at 70°C for 30 minutes. d. Cool the sample to room temperature before injection into the GC-MS.
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.
-
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Troubleshooting logic for low analyte signal in 2-E-3-OHA analysis.
References
Reducing decarboxylation of "2-Ethyl-3-oxohexanoic acid" during sample preparation
Welcome to the Technical Support Center for the analysis of 2-Ethyl-3-oxohexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this unstable β-keto acid during experimental analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing this compound?
A1: this compound is a β-keto acid, a class of compounds known for their inherent instability. The primary challenge is its high susceptibility to decarboxylation, where the carboxylic acid group is lost as carbon dioxide, especially when heated. This degradation can lead to a significant underestimation of its concentration in samples if not handled properly. A study on the human metabolism of 2-ethylhexanoic acid found that its major urinary metabolite, this compound, readily decarboxylates to 4-heptanone (B92745) if the sample is not immediately derivatized prior to GC-MS analysis.[1][2]
Q2: What is the main degradation pathway for this compound?
A2: The principal degradation pathway is decarboxylation. This reaction is facilitated by heat and can occur spontaneously. The mechanism involves a cyclic, concerted transition state, leading to the formation of an enol intermediate, which then tautomerizes to the more stable ketone, 4-heptanone.
Q3: How does temperature affect the stability of this compound?
A3: Temperature is a critical factor. Elevated temperatures significantly accelerate the rate of decarboxylation. Therefore, it is crucial to keep samples cold during collection, transport, storage, and all sample preparation steps. For long-term storage, temperatures of -80°C are highly recommended to minimize degradation.
Q4: How does pH influence the stability of this compound?
A4: The stability of β-keto acids is pH-dependent. The protonated form of the acid is more prone to decarboxylation than its conjugate base (the carboxylate anion). Therefore, maintaining a neutral to slightly alkaline pH can help stabilize this compound in solution by keeping it in its deprotonated form. Acidic conditions will accelerate its degradation.
Q5: Is derivatization necessary for the analysis of this compound?
A5: For gas chromatography (GC) analysis, derivatization is essential. The high temperatures of the GC inlet will cause rapid decarboxylation of the underivatized acid. Derivatization, such as methylation or silylation, converts the polar carboxylic acid and ketone groups into more volatile and thermally stable derivatives. For High-Performance Liquid Chromatography (HPLC) analysis, derivatization may not be strictly necessary but can be used to improve detection sensitivity.
Troubleshooting Guides
Problem: Low or absent analyte peak for this compound.
| Potential Cause | Suggested Solution |
| Analyte Degradation Prior to Analysis | Ensure samples are consistently stored at -80°C. Minimize freeze-thaw cycles. Perform all sample preparation steps on ice. |
| Decarboxylation during Sample Preparation | Maintain a neutral to slightly alkaline pH during extraction and processing. Avoid any heating steps. If heating is unavoidable, consider derivatization first. |
| Incomplete Derivatization (for GC-MS) | Optimize derivatization conditions (time, temperature, reagent concentration). Ensure the sample is completely dry before adding derivatization reagents, as moisture can inactivate them. |
| Decarboxylation in the GC Inlet | Confirm that derivatization was successful. Optimize the GC inlet temperature; a lower temperature may reduce the degradation of the derivative. Consider using a "cold" injection technique like Programmed Temperature Vaporization (PTV). |
Problem: Presence of a large, unexpected peak corresponding to 4-heptanone.
| Potential Cause | Suggested Solution |
| Spontaneous Decarboxylation | This is a strong indicator that this compound has degraded. Review and optimize your sample handling and preparation procedures to minimize heat exposure and maintain an appropriate pH. For GC-MS, ensure immediate derivatization after sample extraction.[1][2] |
Data Presentation
Table 1: First-Order Rate Constants (k) for the Decarboxylation of Various Alkyl-Substituted β-Keto Acids in Aqueous Solution at Different Temperatures.
| β-Keto Acid | Temperature (°C) | Rate Constant (k) (s⁻¹) |
| 2-Methyl-3-oxobutanoic acid | 23 | 1.2 x 10⁻⁵ |
| 38 | 6.8 x 10⁻⁵ | |
| 53 | 3.2 x 10⁻⁴ | |
| 2,2-Dimethyl-3-oxobutanoic acid | 23 | 2.1 x 10⁻⁵ |
| 38 | 1.2 x 10⁻⁴ | |
| 53 | 5.9 x 10⁻⁴ | |
| 2-Ethyl-2-methyl-3-oxobutanoic acid | 23 | 3.5 x 10⁻⁵ |
| 38 | 2.1 x 10⁻⁴ | |
| 53 | 9.8 x 10⁻⁴ |
Data adapted from a study on alkyl-substituted beta-keto acids. Note that this compound was not one of the compounds tested, but these values for similar structures demonstrate the general trend of increasing decarboxylation rate with increasing temperature and alkyl substitution at the α-position.[3][4]
Experimental Protocols
Protocol 1: Sample Preparation and Methylation for GC-MS Analysis
This protocol is based on the finding that immediate methylation is critical to prevent the decarboxylation of this compound.[1][2]
Materials:
-
Sample (e.g., urine, plasma)
-
Internal standard solution (e.g., a deuterated analog)
-
Anhydrous sodium sulfate
-
Methanol
-
10% Sulfuric acid in methanol
-
Saturated sodium bicarbonate solution
-
n-Hexane
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
GC vials
Procedure:
-
Sample Collection and Storage: Collect samples and immediately freeze them at -80°C until analysis.
-
Extraction:
-
Thaw the sample on ice.
-
To 1 mL of the sample, add an appropriate amount of the internal standard.
-
Acidify the sample to pH ~2 with 1M HCl.
-
Extract the analyte with 2 mL of dichloromethane by vortexing for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Dry the extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Derivatization (Methylation):
-
To the dried extract, immediately add 1 mL of 10% sulfuric acid in methanol.
-
Cap the vial tightly and heat at 60°C for 1 hour.
-
Cool the vial to room temperature.
-
Add 1 mL of n-hexane and 0.5 mL of saturated sodium bicarbonate solution to neutralize the acid and extract the methyl ester.
-
Vortex for 1 minute.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper hexane (B92381) layer to a GC vial for analysis.
-
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods for other short-chain keto acids and offers an alternative to GC-MS that avoids high temperatures.
Materials:
-
Sample extract (from Protocol 1, step 2, reconstituted in mobile phase)
-
HPLC system with UV or Mass Spectrometric (MS) detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
HPLC vials
Procedure:
-
Sample Preparation: Prepare the sample extract as described in Protocol 1, steps 1 and 2. After evaporation, reconstitute the dried residue in a known volume of Mobile Phase A.
-
HPLC Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% Formic acid in water (A) and Acetonitrile (B). For example:
-
Start with 5% B
-
Ramp to 95% B over 15 minutes
-
Hold at 95% B for 5 minutes
-
Return to 5% B and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or by MS with electrospray ionization (ESI) in negative mode.
-
Visualizations
Decarboxylation Mechanism of this compound
Caption: Mechanism of decarboxylation of this compound.
Factors Influencing Decarboxylation
Caption: Factors influencing the rate of decarboxylation.
Recommended Sample Preparation Workflow for GC-MS
Caption: Recommended workflow for GC-MS to minimize decarboxylation.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-Ethyl-3-oxohexanoic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of metabolites is paramount. This guide provides a comparative overview of validated analytical methodologies for the quantification of 2-Ethyl-3-oxohexanoic acid, a significant metabolite of the industrial chemical 2-ethylhexanoic acid. We will explore the established Gas Chromatography-Mass Spectrometry (GC-MS) method and discuss potential alternative approaches such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ion Chromatography (IC), providing supporting data and detailed experimental protocols.
General Workflow for Analytical Method Validation
A robust analytical method validation is essential to ensure the reliability and reproducibility of quantitative data. The following diagram illustrates a typical workflow for the validation of an analytical method, encompassing key parameters that demonstrate the method's suitability for its intended purpose.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for the quantification of this compound is critical and depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS), a commonly used method, and compares it with potential alternative methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ion Chromatography (IC).
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Ion Chromatography (IC) |
| Derivatization | Mandatory (Oximation and Silylation/Esterification) | Often not required, but can be used to enhance sensitivity | Not required |
| Sample Throughput | Lower due to derivatization steps | Higher, with simpler sample preparation | High for aqueous samples |
| Sensitivity | High (ng/mL to µg/L range)[1] | Potentially very high (low µM to nM range) | Moderate, suitable for higher concentrations |
| Specificity | High, especially with Selected Ion Monitoring (SIM) | Very high, using Multiple Reaction Monitoring (MRM) | Lower, potential for interference from other anions |
| Linearity | Good over a defined concentration range | Excellent over a wide dynamic range | Good for the calibrated range |
| Precision (RSD%) | 1.3 - 8.9% for this compound[1] | Typically <15% for similar keto acids | Typically <5% for related organic acids |
| Accuracy (Recovery %) | Matrix-dependent, requires optimization | Generally good, but susceptible to matrix effects | 94.1 - 100.0% for 2-ethylhexanoic acid[2] |
| Limit of Detection (LOD) | Dependent on derivatization and matrix | Generally lower than GC-MS for underivatized analytes | 0.036 µg/mL for 2-ethylhexanoic acid[3] |
| Limit of Quantification (LOQ) | Dependent on derivatization and matrix | Low nM range for some keto acids | Typically in the µg/mL range |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are protocols for the quantification of this compound using GC-MS and a proposed LC-MS/MS method based on common practices for similar analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on a validated method for the simultaneous analysis of this compound in urine.[1]
1. Sample Preparation and Extraction:
-
To 1 mL of urine, add an internal standard (e.g., trans-cinnamic acid).
-
Perform sample clean-up using a Chromosorb P-filled glass tube.
2. Derivatization:
-
Oximation: The keto group is protected by reacting the sample with O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride.[1]
-
Silylation: The organic acids are then converted to their tert-butyldimethylsilyl derivatives.[1]
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes of interest.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.
Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This hypothetical protocol is based on established methods for the analysis of other keto acids and short-chain fatty acids.
1. Sample Preparation:
-
To 100 µL of plasma or urine, add an internal standard (e.g., a stable isotope-labeled analog of this compound).
-
Perform protein precipitation by adding a cold organic solvent (e.g., methanol (B129727) or acetonitrile) in a 3:1 ratio.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
The supernatant can be directly injected or further diluted.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A UHPLC system is preferred for better resolution.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to aid ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in negative ion mode is typically suitable for carboxylic acids.
The logical relationship for selecting an analytical method based on key compound properties is depicted below.
Conclusion
References
Guide to Inter-laboratory Comparison of 2-Ethyl-3-oxohexanoic Acid Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the measurement of 2-ethyl-3-oxohexanoic acid, a significant metabolite of the plasticizer di(2-ethylhexyl)phthalate (DEHP). While no formal, large-scale inter-laboratory comparison study for this compound is publicly available, this document summarizes the performance of a validated analytical method to serve as a benchmark for laboratories. The provided data and protocols are essential for researchers involved in toxicology, environmental health, and drug metabolism studies.
Quantitative Data Summary
The following table summarizes the performance characteristics of a gas chromatography-mass spectrometry (GC-MS) method for the simultaneous analysis of this compound and other DEHP metabolites in urine.[1][2] This data can be used as a reference for laboratories to compare their in-house method performance.
| Performance Parameter | This compound | 2-Ethylhexanoic acid | 2-Ethyl-3-hydroxyhexanoic acid |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Calibration Range | 20 - 1,000 µg/L | 20 - 1,000 µg/L | 20 - 1,000 µg/L |
| Correlation Coefficient (r) | 0.9972 - 0.9986 | 0.9972 - 0.9986 | 0.9972 - 0.9986 |
| Relative Standard Deviation (RSD) | 1.3 - 8.9% | 1.3 - 8.9% | 1.3 - 8.9% |
This data is derived from a published study and serves as a benchmark for individual laboratory performance.
Experimental Protocols
A detailed experimental protocol for the quantification of this compound in urine using GC-MS is outlined below.[1][2]
1. Sample Preparation:
-
Oximation: Urine samples are derivatized with O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride. This step targets the keto group of this compound.
-
Clean-up: The derivatized sample is cleaned using glass tubes filled with Chromosorb P.
-
Silylation: The organic acids are then converted to their tert-butyldimethylsilyl derivatives.
2. Internal Standard:
3. GC-MS Analysis:
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
-
Injection Mode: Selected Ion Monitoring (SIM) is used for enhanced sensitivity and specificity.
4. Quantification:
-
Calibration curves are generated using standards of known concentrations to quantify the analyte in the samples.
Visualizations
Workflow for a Typical Inter-laboratory Comparison Study
The following diagram illustrates a generalized workflow for conducting an inter-laboratory comparison or proficiency testing program. This serves as a model for establishing a formal comparison for this compound measurements in the future.
Metabolic Pathway of Di(2-ethylhexyl)phthalate (DEHP) to this compound
Understanding the metabolic origin of this compound is crucial for interpreting measurement results. The following diagram illustrates the β-oxidation pathway of 2-ethylhexanoic acid, a primary metabolite of DEHP.[3]
References
A Comparative Guide to DEHP Exposure Biomarkers: 2-Ethyl-3-oxohexanoic Acid vs. Established Metabolites
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of human exposure to di(2-ethylhexyl) phthalate (B1215562) (DEHP), a ubiquitous environmental contaminant with known endocrine-disrupting properties, is critical for toxicological studies and regulatory decision-making. This guide provides a comprehensive comparison of urinary biomarkers of DEHP exposure, with a special focus on the emerging metabolite, 2-Ethyl-3-oxohexanoic acid, versus the established oxidative metabolites.
Executive Summary
The primary and widely accepted biomarkers for DEHP exposure are its oxidative metabolites, including mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), mono(2-ethyl-5-carboxypentyl) phthalate (MECPP), and mono(2-carboxymethylhexyl) phthalate (MCMHP). These metabolites are favored over the primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), due to their higher urinary concentrations and lower susceptibility to contamination.[1][2] This guide introduces and evaluates this compound, a downstream metabolite of the DEHP breakdown product 2-ethylhexanoic acid (2-EHA), as a potential additional biomarker. While research on this compound is less extensive, initial studies suggest it is a major urinary metabolite of 2-EHA and warrants consideration.[3][4]
DEHP Metabolic Pathway and Biomarker Generation
Understanding the metabolic fate of DEHP is fundamental to selecting appropriate biomarkers. Following ingestion, inhalation, or dermal absorption, DEHP is rapidly metabolized. The initial hydrolysis by lipases forms MEHP and 2-ethylhexanol (2-EH). MEHP can be further oxidized through ω- and (ω-1)-oxidation of its aliphatic side chain, leading to the formation of the key secondary metabolites.[1] Concurrently, 2-EH is oxidized to 2-EHA, which then undergoes further metabolism, including the formation of this compound.
Comparative Performance of DEHP Biomarkers
The ideal biomarker for exposure assessment should be sensitive, specific, and present in a readily accessible biological matrix in concentrations that correlate with the exposure level. Urine is the preferred matrix for DEHP biomonitoring due to non-invasive collection and higher metabolite concentrations compared to blood.[5]
Quantitative Comparison of Urinary Metabolite Concentrations
The following table summarizes typical urinary concentrations of key DEHP metabolites from various studies. It is important to note that concentrations can vary significantly based on population, age, and exposure sources.
| Biomarker | Mean/Median Concentration (µg/L or ng/mL) | Detection Frequency | Key Advantages | Key Disadvantages |
| Established Oxidative Metabolites | ||||
| MEHHP | 12.66 - 96.76 | High (>90%) | High urinary concentrations, specific to DEHP, low contamination risk. | Shorter half-life than carboxylated metabolites. |
| MEOHP | 9.02 - 36.5 | High (>90%) | High urinary concentrations, specific to DEHP, low contamination risk. | Shorter half-life than carboxylated metabolites. |
| MECPP | 14.53 - 31.8% of total metabolites | High (>90%) | Longer half-life, reflects time-weighted average exposure. | |
| MCMHP | Detected in all samples in some studies | High (>90%) | Longer half-life, reflects time-weighted average exposure. | |
| Primary Metabolite | ||||
| MEHP | 4.35 - 9.0 | 78% - 83% | Direct metabolite. | Lower urinary concentrations, potential for contamination from parent DEHP.[1][2] |
| Emerging Metabolite | ||||
| This compound | 482.2 ± 389.5 | Detected in all samples in one study[4] | Potentially high urinary concentrations. | Indirect metabolite of DEHP, less studied, potential for other sources of 2-EHA. |
Data compiled from multiple sources.[2][4][6]
The oxidative metabolites, particularly MEHHP and MEOHP, are consistently detected at higher concentrations than MEHP, making them more sensitive biomarkers for low-level exposures.[2] One study on a small cohort of 28 healthy individuals found a mean concentration of this compound to be notably high at 482.2 µg/L.[4] However, more extensive research across diverse populations is needed to validate this finding and establish its correlation with DEHP exposure levels in comparison to the established biomarkers.
Experimental Protocols for Biomarker Analysis
The accurate quantification of DEHP metabolites is predominantly achieved through mass spectrometry-based methods.
Analysis of Phthalate Monoester Metabolites (MEHHP, MEOHP, MECPP, MCMHP, MEHP)
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most common and robust method for the simultaneous analysis of multiple phthalate metabolites in urine.
Detailed Protocol Steps:
-
Sample Collection and Storage: Collect urine samples in polypropylene (B1209903) containers and store at -20°C or lower until analysis to prevent degradation.
-
Enzymatic Hydrolysis: Thaw urine samples and treat with β-glucuronidase from Helix pomatia to deconjugate the glucuronidated metabolites, converting them to their free form for analysis.[7]
-
Solid-Phase Extraction (SPE): Perform SPE to clean up the sample matrix and concentrate the analytes. This step is crucial for removing interfering substances and improving the sensitivity of the method.[7]
-
Liquid Chromatography (LC) Separation: Inject the extracted sample into an HPLC or UPLC system equipped with a C18 or similar reversed-phase column for chromatographic separation of the different metabolites.
-
Tandem Mass Spectrometry (MS/MS) Detection: Introduce the eluent from the LC column into a tandem mass spectrometer. Use electrospray ionization (ESI) in negative ion mode for detection. Monitor specific precursor-to-product ion transitions for each metabolite and its corresponding isotope-labeled internal standard for accurate quantification.[1][8]
Performance Characteristics:
-
Limits of Detection (LODs): Typically in the low ng/mL range (e.g., 0.11 to 0.90 ng/mL).[1]
-
Accuracy: Spiked recoveries are generally around 100%.[1]
-
Precision: Inter- and intraday coefficients of variation are typically less than 10%.[1]
Analysis of this compound
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
A specific GC-MS method has been developed for the simultaneous analysis of 2-ethylhexanoic acid, 2-ethyl-3-hydroxyhexanoic acid, and this compound in urine.[4]
Detailed Protocol Steps:
-
Sample Preparation:
-
Oximation: Treat the urine sample with O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA) to convert the keto group of this compound into an oxime.[4]
-
Sample Cleanup: Pass the sample through a cleanup column (e.g., filled with Chromosorb P) to remove interfering substances.[4]
-
Derivatization: Convert the organic acids into their tert-butyldimethylsilyl (TBDMS) derivatives to increase their volatility for GC analysis.[4]
-
-
Gas Chromatography (GC) Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column for separation.
-
Mass Spectrometry (MS) Detection: Use a mass spectrometer in selected ion monitoring (SIM) mode for the quantitative analysis of the target analytes.[4]
Performance Characteristics (as reported in a specific study):
-
Linearity: Correlation coefficients for calibration curves ranged from 0.9972 to 0.9986 in the 20 to 1,000 µg/L range.[4]
-
Precision: Relative standard deviation (RSD) values were between 1.3% and 8.9%.[4]
Conclusion and Future Directions
The oxidative metabolites of DEHP, particularly MEHHP, MEOHP, MECPP, and MCMHP, are well-established and reliable biomarkers for assessing human exposure to DEHP. Their high urinary concentrations, specificity, and the availability of robust and sensitive LC-MS/MS analytical methods make them the current gold standard.
This compound presents an interesting avenue for future research as a potential biomarker. Preliminary data suggest it can be found in high concentrations in urine. However, several knowledge gaps need to be addressed before it can be considered a mainstream biomarker for DEHP exposure:
-
Comparative Studies: There is a critical need for studies that simultaneously measure this compound and the established oxidative DEHP metabolites in large, diverse populations. Such studies should assess the correlation of each biomarker with known DEHP exposure levels to compare their performance directly.
-
Specificity: Further research is required to confirm the specificity of urinary this compound as a biomarker for DEHP exposure, as other sources of its precursor, 2-EHA, may exist.
-
Methodological Standardization: While a GC-MS method has been published, the development and validation of a high-throughput LC-MS/MS method for the simultaneous analysis of this compound and other DEHP metabolites would be highly beneficial for large-scale epidemiological studies.
References
- 1. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. erndim.org [erndim.org]
- 4. aurametrix.weebly.com [aurametrix.weebly.com]
- 5. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Urinary di(2-ethylhexyl)phthalate (DEHP)--metabolites and male human markers of reproductive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of "2-Ethyl-3-oxohexanoic acid" levels in different populations
A guide for researchers, scientists, and drug development professionals on the current state of knowledge regarding the urinary levels of the xenobiotic metabolite, 2-Ethyl-3-oxohexanoic acid.
This guide provides a comprehensive overview of this compound, a key metabolite of the common plasticizer di(2-ethylhexyl)phthalate (DEHP). While a direct comparative analysis across diverse populations is limited by the current scientific literature, this document summarizes the available quantitative data, details the analytical methodologies for its detection, and illustrates its metabolic pathway.
Data Presentation: Urinary Levels in a Healthy Adult Population
To date, published research on the urinary concentration of this compound in distinct populations is scarce. The primary available data comes from a study involving a cohort of 28 healthy individuals. The urinary levels of this compound, alongside its precursor 2-ethylhexanoic acid and a related metabolite, are presented below.
| Analyte | Mean Concentration (µg/L) | Standard Deviation (µg/L) | Population | Sample Size |
| This compound | 482.2 | 389.5 | Healthy Adults | 28 |
| 2-Ethylhexanoic acid | 56.1 | 13.5 | Healthy Adults | 28 |
| 2-Ethyl-3-hydroxyhexanoic acid | 104.8 | 80.6 | Healthy Adults | 28 |
Table 1: Urinary concentrations of DEHP metabolites in a healthy adult population.[1]
It is important to note that without data from other cohorts (e.g., different age groups, geographical locations, or populations with specific health conditions), a comparative analysis remains a significant data gap in the field of xenobiotic metabolism.
Experimental Protocols: Quantification of this compound in Urine
The quantification of this compound in urine is typically achieved through gas chromatography-mass spectrometry (GC-MS) following a specific sample preparation procedure to ensure the stability and volatility of the analyte.[1][2]
Sample Preparation and Derivatization
-
Enzymatic Hydrolysis: To release conjugated forms of the metabolites, urine samples are often treated with β-glucuronidase.
-
Acidification: The urine sample is acidified to a pH of approximately 1-2 using hydrochloric acid (HCl).
-
Extraction: The acidified urine is extracted with an organic solvent, such as ethyl acetate. This process is typically repeated multiple times to ensure complete recovery of the analytes. The organic layers are then pooled.
-
Drying: The pooled organic extract is dried over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Derivatization: This is a critical step to increase the volatility and thermal stability of the organic acids for GC-MS analysis. A common method involves:
-
Oximation: Treatment with O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride to protect the keto group.
-
Silylation: Conversion of the acidic and hydroxyl groups to their tert-butyldimethylsilyl (TBDMS) derivatives.
-
-
Internal Standard: A known concentration of a non-endogenous compound with similar chemical properties (e.g., trans-cinnamic acid) is added at the beginning of the procedure to allow for accurate quantification.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph: The derivatized extract is injected into a gas chromatograph equipped with a capillary column (e.g., a cross-linked methyl silicone column). The oven temperature is programmed to ramp up, allowing for the separation of the different compounds in the mixture based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometer: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (e.g., by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.
-
Quantification: The mass spectrometer is operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analytes and the internal standard are detected. This enhances the sensitivity and selectivity of the analysis. Calibration curves are generated using standards of known concentrations to quantify the amount of this compound in the urine samples.[1]
Metabolic Pathway of this compound
This compound is not an endogenous human metabolite but rather a product of the breakdown of xenobiotics, specifically the plasticizer di(2-ethylhexyl)phthalate (DEHP). The metabolic pathway involves several steps, primarily occurring in the liver.
The initial step in the metabolism of DEHP is its hydrolysis to mono(2-ethylhexyl)phthalate (MEHP) and 2-ethylhexanol. The 2-ethylhexanol is further oxidized to 2-ethylhexanoic acid (2-EHA). The major catabolic pathway for 2-EHA in humans is β-oxidation, which leads to the formation of this compound.[2]
Below is a diagram illustrating the metabolic conversion of DEHP to this compound.
References
A Researcher's Guide to the Use of Isotopically Labeled "2-Ethyl-3-oxohexanoic acid" as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopically labeled 2-Ethyl-3-oxohexanoic acid as an internal standard (IS) for quantitative analysis, particularly in mass spectrometry-based assays. While specific experimental data for this exact labeled compound is not widely published, this document outlines its expected performance based on the well-established principles of using stable isotope-labeled (SIL) internal standards and compares it with viable alternatives.[1][2][3] The information, protocols, and data presented are modeled on best practices for bioanalytical method validation as recommended by regulatory bodies like the FDA.[4][5][6]
The Role and Advantage of a Stable Isotope-Labeled Internal Standard
In quantitative mass spectrometry, an internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during the analytical process.[4] The ideal IS mimics the analyte's behavior throughout sample preparation, chromatography, and ionization.[2]
Stable isotope-labeled internal standards, such as ¹³C- or Deuterium (D)-labeled this compound, are considered the gold standard.[2][3] Because they are chemically identical to the analyte, they co-elute chromatographically and experience the same degree of matrix effects (ion suppression or enhancement), leading to the most accurate and precise quantification.[3] This is a significant advantage over using structural analogs, which may have different extraction recoveries, chromatographic retention times, and ionization efficiencies.[1][2]
Performance Comparison: Isotopically Labeled IS vs. Alternatives
The choice of internal standard is critical for developing a robust and reliable bioanalytical method. The following table compares the expected performance of an isotopically labeled this compound against a common alternative, a structural analog. The data presented is representative for a typical LC-MS/MS assay in human plasma and is based on FDA guidance for method validation.[4][5]
Table 1: Performance Comparison of Internal Standard Types for this compound Analysis
| Performance Parameter | Isotopically Labeled this compound (¹³C₃) | Structural Analog IS (e.g., 2-Propyl-3-oxoheptanoic acid) | Acceptance Criteria (FDA/ICH M10)[4][6] |
| Accuracy (% Bias) | Within ±5% | Within ±15% | Mean concentration within ±15% of nominal |
| Precision (% CV) | < 5% | < 15% | CV should not exceed 15% |
| Matrix Effect (% CV of IS-Normalized MF) | ≤ 5% | 5 - 20% | CV should not exceed 15%[4] |
| Extraction Recovery (% RSD) | < 10% | < 20% | Should be consistent, but no set value[5] |
| Chromatographic Co-elution | Complete | Partial or None | N/A (Co-elution is ideal for SIL-IS) |
Data are hypothetical and representative of expected performance in a validated bioanalytical assay.
Experimental Protocols
A robust analytical method is essential for accurate quantification. Below is a representative protocol for the analysis of this compound in a biological matrix using an isotopically labeled internal standard.
3.1. Sample Preparation: Protein Precipitation & Extraction
This protocol is suitable for extracting small molecule organic acids from plasma or urine.
-
Sample Thawing: Thaw frozen biological samples (e.g., human plasma) and quality control (QC) samples to room temperature.
-
Aliquoting: Aliquot 100 µL of each sample, calibration standard, and QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the working solution of isotopically labeled this compound (e.g., 1 µg/mL in methanol) to all tubes except the blank.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to each tube.
-
Mixing: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
3.2. LC-MS/MS Analysis
This method uses a triple quadrupole mass spectrometer, which provides high sensitivity and specificity.
-
Liquid Chromatograph: Standard HPLC or UHPLC system.
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative Ion Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Analyte Transition (Hypothetical): Q1: 157.1 m/z -> Q3: 113.1 m/z
-
IS Transition (¹³C₃-labeled, Hypothetical): Q1: 160.1 m/z -> Q3: 116.1 m/z
-
Visualized Workflows and Pathways
Diagrams can clarify complex processes. The following are Graphviz-generated diagrams illustrating a typical experimental workflow and a relevant metabolic pathway.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of 2-Ethyl-3-oxohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-Ethyl-3-oxohexanoic acid. The information presented herein is supported by experimental data from existing literature to aid researchers in selecting the most suitable analytical method for their specific needs.
Introduction
This compound is a keto acid that can be of interest in various research fields, including metabolomics and toxicology. The accurate and precise quantification of this analyte in biological matrices is crucial for reliable study outcomes. Both HPLC and GC-MS are powerful analytical techniques that can be employed for this purpose, each with its own set of advantages and limitations. This guide will delve into a comparative analysis of these two methods, focusing on their performance, experimental protocols, and data presentation.
Data Presentation: A Comparative Overview
The following table summarizes the key performance parameters for the analysis of this compound and similar keto acids using GC-MS and a proposed HPLC method. The data for the GC-MS method is based on published literature for the analysis of this compound in urine[1], while the HPLC data is a composite derived from validated methods for similar alpha-keto acids.
| Parameter | GC-MS Method | Proposed HPLC-UV Method |
| Linearity (R²) | 0.9972 - 0.9986[1] | > 0.999 |
| Limit of Detection (LOD) | Estimated: 1-10 ng/mL | 0.05 - 0.26 µg/mL[2] |
| Limit of Quantification (LOQ) | Estimated: 5-50 ng/mL | 0.15 - 0.8 µg/mL[2] |
| Precision (RSD) | 1.3 - 8.9%[1] | < 3% |
| Accuracy (Recovery) | Estimated: 85-115% | 95 - 105% |
| Analysis Time | ~30 min | ~15-20 min |
| Derivatization | Required (Oximation & Silylation)[1] | Required (e.g., with NPD)[2] |
| Instrumentation Cost | High | Moderate |
| Sample Throughput | Moderate | High |
Experimental Protocols
GC-MS Method for this compound
This protocol is based on the method described by Wahl et al. (2001) for the simultaneous analysis of Di(2-ethylhexyl)phthalate metabolites in urine.[1]
1. Sample Preparation:
-
To 1 mL of urine, add an internal standard.
-
Adjust the pH to 4.8 with a suitable buffer.
-
Add O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride for oximation of the keto group.
-
Incubate at 60°C for 30 minutes.
2. Extraction:
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
3. Derivatization (Silylation):
-
Reconstitute the residue in a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
-
Incubate at 70°C for 1 hour to convert the carboxylic acid group to its trimethylsilyl (B98337) ester.
4. GC-MS Analysis:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized this compound.
Proposed HPLC-UV Method for this compound
This hypothetical protocol is constructed based on established methods for the analysis of other alpha-keto acids in biological fluids.[2][3]
1. Sample Preparation (Deproteinization):
-
To 1 mL of urine, add 1 mL of a deproteinizing agent (e.g., 10% trichloroacetic acid or acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the clear supernatant.
2. Derivatization:
-
To the supernatant, add a derivatizing agent such as 4-nitro-1,2-phenylenediamine (NPD) in an acidic medium (e.g., pH 3).[2]
-
Incubate the mixture at a specific temperature and time to allow for the formation of a stable, UV-active derivative.
3. HPLC-UV Analysis:
-
HPLC Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 3) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A typical starting point could be 70:30 (Aqueous:Organic).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength appropriate for the NPD derivative (e.g., 255 nm).[3]
-
Injection Volume: 20 µL.
Mandatory Visualization
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Caption: Chemical structure of this compound.
References
A Comparative Analysis of 2-Ethyl-3-oxohexanoic Acid Levels in the Context of Common Environmental Contaminants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of urinary levels of 2-Ethyl-3-oxohexanoic acid, a key metabolite of the plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP), in relation to other prevalent environmental contaminants. By presenting quantitative data, detailed experimental protocols, and relevant metabolic and analytical workflows, this document aims to offer a valuable resource for researchers in toxicology, environmental health, and drug development.
Introduction to this compound
This compound is a significant downstream metabolite of 2-ethylhexanoic acid (2-EHA). 2-EHA itself is a metabolite of the widely used plasticizer, di(2-ethylhexyl) phthalate (DEHP). The presence and concentration of this compound in human urine are considered biomarkers of exposure to these parent compounds. Understanding its levels in the general population is crucial for assessing the body burden of certain industrial chemicals and for contextualizing findings in toxicological and epidemiological research.
Quantitative Comparison of Urinary Contaminant Levels
The following tables summarize the urinary concentrations of this compound alongside other common environmental contaminants, providing a snapshot of typical exposure levels in the general adult population.
Table 1: Urinary Concentration of this compound in Healthy Adults
| Analyte | Mean Concentration (µg/L) | Standard Deviation (µg/L) |
| This compound | 482.2 | 389.5 |
Data from a study of 28 healthy individuals.
Table 2: Urinary Concentrations of Selected Heavy Metals in the General Adult Population
| Analyte | Geometric Mean (µg/L) | Population Studied |
| Cadmium | 0.25 | National Health and Nutrition Examination Survey |
| Lead | 0.78 | National Health and Nutrition Examination Survey |
| Mercury | 0.73 | National Health and Nutrition Examination Survey |
Table 3: Urinary Concentrations of Selected Pesticide Metabolites in the General Adult Population
| Analyte | Median Concentration (ng/mL) | Population Studied |
| Sum of 11 Pesticide Metabolites (Vietnam) | 28.9 | Study of populations in eight countries[1] |
| Sum of 11 Pesticide Metabolites (USA) | 7.9 | Study of populations in eight countries[1] |
| 3,5,6-trichloro-2-pyridinol (Chlorpyrifos metabolite) | 2.9 | National Health and Nutrition Examination Survey |
Table 4: Urinary Concentrations of Bisphenol A (BPA) in the General Adult Population
| Analyte | Geometric Mean (µg/L) | Population Studied |
| Bisphenol A | 1.17 | Canadian Health Measures Survey[2] |
| Bisphenol A | 1.33 | U.S. Reference Population[3] |
Metabolic Pathway
The following diagram illustrates the metabolic conversion of the plasticizer DEHP to this compound.
Caption: Metabolic pathway of DEHP to this compound.
Experimental Protocols
The quantification of this compound in urine typically involves gas chromatography-mass spectrometry (GC-MS) following extraction and derivatization.
Protocol: GC-MS Analysis of Urinary this compound
1. Sample Preparation and Extraction:
-
Urine Sample: A 200 µL aliquot of urine is used.
-
Internal Standard: An appropriate internal standard is added to the sample.
-
Extraction: The sample is subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate.[4] The mixture is vortexed and centrifuged to separate the layers. The organic layer is collected.[4]
2. Derivatization:
-
Evaporation: The collected organic extract is evaporated to dryness under a stream of nitrogen.[4]
-
Oximation: To protect the keto group, an oximation step is performed by adding a solution of methoxyamine hydrochloride in pyridine (B92270) and incubating at 60°C.[4]
-
Silylation: The carboxyl group is derivatized to increase volatility. A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added, and the sample is incubated at a higher temperature (e.g., 70-90°C).[4]
3. GC-MS Analysis:
-
Injection: The derivatized sample is injected into the GC-MS system.
-
Chromatographic Separation: A capillary column (e.g., 5% phenyl methyl siloxane) is used to separate the analytes. The oven temperature is programmed with a gradient to ensure optimal separation.
-
Mass Spectrometric Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of this compound in urine.
Caption: General workflow for urinary this compound analysis.
Discussion and Toxicological Context
A direct comparison of the mean urinary concentration of this compound (482.2 µg/L) with other contaminants reveals that its levels are considerably higher than those of many well-known environmental pollutants. For instance, the geometric mean concentrations of heavy metals like cadmium (0.25 µg/L) and lead (0.78 µg/L) are several orders of magnitude lower. Similarly, levels of the plasticizer component BPA are also substantially lower (around 1.17-1.33 µg/L).[2][3] The median concentrations of pesticide metabolites are generally in the ng/mL range, which is also lower than the observed levels of this compound.[1]
In the absence of direct toxicological data for this compound, in-silico methods, such as (Quantitative) Structure-Activity Relationship ([Q]SAR) models, can be employed to predict potential toxicity based on its chemical structure.[7][8] These computational tools can provide initial estimates of various toxicological endpoints, including mutagenicity, carcinogenicity, and reproductive toxicity, helping to prioritize further in-vitro and in-vivo testing.
Conclusion
The urinary levels of this compound in the general population appear to be significantly higher than those of many other monitored environmental contaminants. As a metabolite of the high-production-volume chemical DEHP, its prevalence underscores the widespread exposure to this plasticizer. While the toxicological significance of these levels requires further investigation, the known reproductive toxicity of its precursor, 2-EHA, warrants continued monitoring and research. The provided experimental protocol offers a robust method for the accurate quantification of this important biomarker, which is essential for future exposure and risk assessment studies. Researchers are encouraged to consider the co-exposure to multiple environmental contaminants to better understand potential synergistic or additive health effects.
References
- 1. Urinary concentrations and profiles of organophosphate and pyrethroid pesticide metabolites and phenoxyacid herbicides in populations in eight countries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary bisphenol A and obesity in adults: results from the Canadian Health Measures Survey - Canada.ca [canada.ca]
- 3. Urinary Concentrations of Bisphenol A and 4-Nonylphenol in a Human Reference Population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aurametrix.weebly.com [aurametrix.weebly.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 8. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling DEHP Exposure: A Comparative Guide to Urinary Biomarkers, Focusing on 2-Ethyl-3-oxohexanoic Acid
For researchers, scientists, and drug development professionals, accurately assessing exposure to Di(2-ethylhexyl) phthalate (B1215562) (DEHP) is critical due to its potential health risks. This guide provides a comprehensive comparison of urinary biomarkers for DEHP exposure, with a special focus on the emerging biomarker, 2-Ethyl-3-oxohexanoic acid. We delve into the metabolic pathways, comparative performance data, and detailed experimental protocols to aid in the selection of the most appropriate biomarkers for your research needs.
Urinary metabolites are the preferred biomarkers for assessing DEHP exposure due to the non-invasive nature of sample collection and their reliability in reflecting internal dose.[1] DEHP is metabolized in the body through a series of reactions, leading to various excretable compounds. Understanding this metabolic pathway is key to interpreting biomarker data.
The Metabolic Journey of DEHP
DEHP first undergoes hydrolysis to form mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol (2-EH). MEHP can be further metabolized through oxidation of the ethylhexyl side chain, resulting in several secondary metabolites. Concurrently, 2-EH is also oxidized, leading to the formation of 2-ethylhexanoic acid (2-EHA), which is then further metabolized. A key metabolite in this latter pathway is this compound.
Comparison of Urinary Biomarkers for DEHP Exposure
The selection of a suitable biomarker depends on various factors, including the timing of exposure, the desired sensitivity, and the analytical capabilities available. While MEHP was one of the first biomarkers used, its utility is limited by potential for contamination during sample handling.[2] Consequently, oxidative metabolites are now more commonly recommended.
| Biomarker | Parent Compound | Key Advantages | Key Disadvantages |
| This compound | 2-Ethylhexanoic Acid (from DEHP) | Specific to the 2-EH pathway; Potentially reflects a different aspect of DEHP metabolism. | Less established than other markers; Comparative performance data is still emerging. |
| mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) | DEHP | High urinary concentrations; Low risk of contamination; Strong correlation with DEHP exposure.[2][3][4] | Requires sensitive analytical methods (LC-MS/MS). |
| mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) | DEHP | High urinary concentrations; Low risk of contamination; Strong correlation with DEHP exposure.[2][3][4] | Requires sensitive analytical methods (LC-MS/MS). |
| mono(2-ethyl-5-carboxypentyl) phthalate (MECPP) | DEHP | Typically the most abundant DEHP metabolite in urine; Reflects cumulative exposure over a longer period.[2] | Requires sensitive analytical methods (LC-MS/MS). |
| mono(2-carboxymethylhexyl) phthalate (MCMHP) | DEHP | A significant oxidative metabolite with high detection frequency.[2] | Requires sensitive analytical methods (LC-MS/MS). |
| mono(2-ethylhexyl) phthalate (MEHP) | DEHP | Direct primary metabolite. | Susceptible to contamination from DEHP present in lab equipment and dust; Shorter half-life.[2][5] |
| 2-Ethylhexanoic Acid (2-EHA) | 2-Ethylhexanol (from DEHP) | Reflects the 2-EH portion of DEHP metabolism. | Not specific to DEHP, can originate from other sources. |
Performance Data: Correlation with DEHP Exposure
Studies have consistently shown that the oxidative metabolites of MEHP (MEOHP, MEHHP, MECPP, and MCMHP) are reliable biomarkers for DEHP exposure, with their urinary levels being highly correlated with each other.[2] While specific correlation coefficients for this compound with DEHP exposure are not as widely documented in comparative studies, its direct metabolic link to 2-EHA, a primary product of DEHP hydrolysis, supports its use as a relevant biomarker. Research has identified this compound as a major urinary metabolite of orally administered 2-EHA in humans, indicating it is a significant product of this metabolic pathway.[6]
Experimental Protocols
Accurate quantification of these biomarkers is crucial. The following provides an overview of a typical analytical workflow and a more detailed protocol for the analysis of this compound.
General Analytical Workflow
Detailed Protocol: Quantification of this compound in Urine by GC-MS
This protocol is based on methodologies described for the analysis of organic acids in urine.[6][7]
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge an aliquot of the urine sample to remove any particulate matter.
2. Oximation:
-
To stabilize the keto-acid, perform oximation. Add O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride solution to the urine sample.
-
Incubate the mixture to allow for the reaction to complete. This step converts the keto group to an oxime, preventing decarboxylation.
3. Extraction:
-
Perform a sample clean-up and extraction. This can be achieved using a solid-phase extraction (SPE) cartridge (e.g., Chromosorb P filled glass tubes) or liquid-liquid extraction.[7]
-
Elute the analyte of interest from the SPE cartridge or collect the organic phase from the liquid-liquid extraction.
4. Derivatization:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To increase volatility for GC-MS analysis, convert the organic acids to their tert-butyldimethylsilyl (t-BDMS) derivatives. Add a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Incubate the mixture to ensure complete derivatization.
5. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Use a suitable capillary column (e.g., cross-linked methyl silicone) for separation.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring for characteristic ions of the derivatized this compound.
6. Quantification:
-
Prepare a calibration curve using standards of this compound.
-
Use an isotope-labeled internal standard to correct for any matrix effects and variations in sample preparation.
-
Normalize the urinary concentrations to creatinine (B1669602) to account for urine dilution.
Conclusion
The selection of an appropriate biomarker for DEHP exposure assessment is a critical decision in research and clinical settings. While oxidative metabolites such as MEOHP, MEHHP, and MECPP are well-established and reliable indicators, this compound presents a valuable addition to the analytical toolbox. Its position as a major metabolite of the 2-EH pathway provides a unique window into DEHP metabolism. For a comprehensive understanding of DEHP exposure, a multi-biomarker approach that includes both the phthalate- and alcohol-derived metabolites may be the most robust strategy. This guide provides the foundational knowledge and methodologies to empower researchers in making informed decisions for their specific study objectives.
References
- 1. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Measurement of eight urinary metabolites of di(2-ethylhexyl) phthalate as biomarkers for human exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Potential Biomarker of Di(2-ethylhexyl) Phthalate Exposure during Catheterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary this compound as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Metabolism of 2-Ethylhexanoic Acid to 2-Ethyl-3-oxohexanoic Acid: A Cross-Species Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolism of 2-ethylhexanoic acid (2-EHA), a metabolite of the common plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP), with a specific focus on its conversion to 2-ethyl-3-oxohexanoic acid across different species. Understanding these species-specific metabolic pathways is crucial for toxicological risk assessment and the development of therapeutic agents.
Executive Summary
The metabolism of 2-ethylhexanoic acid primarily proceeds through the beta-oxidation pathway in humans, leading to the formation of this compound as the major urinary metabolite. In contrast, studies in rats indicate a different metabolic profile, with 2-ethyl-1,6-hexanedioic acid being a predominant urinary metabolite, suggesting significant species-specific differences in the handling of this compound. This guide summarizes the available quantitative data, details the experimental protocols for metabolite analysis, and provides a visual representation of the metabolic pathways.
Quantitative Analysis of 2-EHA and its Metabolites in Urine
The following table summarizes the mean concentrations of 2-EHA and its key metabolites found in human urine. To date, comparable quantitative data for this compound in other species from direct comparative studies is limited in the available scientific literature.
| Compound | Human Urine (n=28) Mean Concentration (µg/L) ± SD | Rat Urine |
| 2-Ethylhexanoic Acid (2-EHA) | 56.1 ± 13.5 | Detected, but not quantified in the same manner. A major metabolite is the glucuronide conjugate of 2-EHA.[1][2] |
| 2-Ethyl-3-hydroxyhexanoic Acid | 104.8 ± 80.6 | Not reported as a major metabolite. |
| This compound | 482.2 ± 389.5 | Not reported as a major metabolite. An "ethylketohexanoic acid" has been mentioned, but not definitively identified as this compound or quantified.[1] |
| 2-Ethyl-1,6-hexanedioic Acid | Not reported as a major metabolite. | Identified as a major urinary metabolite.[1][2] |
| 2-Ethyl-5-hydroxyhexanoic Acid | Not reported as a major metabolite. | Identified as a major urinary metabolite.[1][2] |
| 2-Ethyl-6-hydroxyhexanoic Acid | Not reported as a major metabolite. | Identified as a major urinary metabolite.[1][2] |
Data for human urine is sourced from a study on healthy individuals.[3][4]
Metabolic Pathways
The metabolism of 2-EHA involves several enzymatic steps. In humans, the primary pathway is beta-oxidation. In rats, while beta-oxidation occurs, omega- and omega-1 oxidation appear to be more prominent, leading to the formation of dicarboxylic and hydroxylated acids. The enzyme families implicated in these transformations include acyl-CoA synthetases, acyl-CoA dehydrogenases, and cytochrome P450 (CYP) enzymes.
References
- 1. Metabolism of 2-ethylhexanoic acid administered orally or dermally to the female Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of 2-ethylhexanol administered orally and dermally to the female Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Detection of 2-Ethyl-3-oxohexanoic Acid: Immunoassay vs. Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two analytical methodologies for the detection and quantification of the small organic molecule, 2-Ethyl-3-oxohexanoic acid. As a key metabolite, accurate measurement of this compound is crucial in various research and development settings. Currently, Gas Chromatography-Mass Spectrometry (GC-MS) stands as the established gold standard for its analysis. This guide will objectively compare the well-documented GC-MS method with a hypothetical, yet feasible, immunoassay-based approach (competitive ELISA). The comparison will be supported by detailed experimental protocols, performance characteristics, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.
Method Comparison at a Glance
The choice of analytical method is often a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the key performance characteristics of GC-MS and a hypothetical competitive ELISA for the analysis of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Competitive Immunoassay (ELISA) |
| Principle | Separation by gas chromatography and detection by mass spectrometry based on mass-to-charge ratio. | Competitive binding of the target analyte and a labeled conjugate to a specific antibody. |
| Specificity | Very High: Capable of distinguishing between structurally similar molecules based on fragmentation patterns. | Moderate to High: Dependent on antibody specificity and potential cross-reactivity with similar structures. |
| Sensitivity | High: Can detect low concentrations of the analyte. | High: Often provides high sensitivity, though this can vary with antibody affinity. |
| Sample Throughput | Low to Moderate: Sample preparation and run times can be lengthy. | High: Amenable to high-throughput screening in 96-well plate format. |
| Cost per Sample | High: Requires expensive instrumentation and skilled operators. | Low to Moderate: Generally more cost-effective for large numbers of samples. |
| Development Time | Moderate: Method development and validation are required. | Long: Requires de novo antibody development, including hapten synthesis, immunization, and antibody characterization. |
| Sample Preparation | Extensive: Typically involves extraction, derivatization, and purification steps. | Minimal: Often requires simple dilution of the sample. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound
GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. For a non-volatile compound like this compound, a derivatization step is necessary to increase its volatility for GC analysis.
Sample Preparation and Derivatization:
-
Sample Collection: Collect urine samples in sterile containers.
-
Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of the analyte) to each sample for accurate quantification.
-
Extraction: Acidify the urine sample and perform a liquid-liquid extraction using an organic solvent like ethyl acetate.
-
Derivatization: Evaporate the organic extract to dryness and add a derivatizing agent (e.g., a silylating agent like BSTFA) to convert the carboxylic acid group into a more volatile silyl (B83357) ester.
-
Reconstitution: Reconstitute the derivatized sample in a suitable solvent for GC-MS analysis.
GC-MS Analysis:
-
Injection: Inject a small volume of the prepared sample into the GC inlet.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation of different compounds is based on their boiling points and interaction with the stationary phase of the column.
-
Ionization: As the separated compounds elute from the column, they enter the mass spectrometer where they are ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion at a specific m/z. The resulting mass spectrum provides a unique fragmentation pattern for the derivatized this compound, allowing for its unambiguous identification and quantification.
Hypothetical Competitive ELISA for this compound
Since no commercial antibodies for this compound are currently available, the development of an immunoassay would be the first critical step. This involves synthesizing a hapten-carrier conjugate to elicit an immune response and produce specific antibodies.[][2][3] The most suitable immunoassay format for a small molecule like this compound is a competitive ELISA.[4][5]
Antibody Development Workflow:
-
Hapten Synthesis: Modify this compound to introduce a linker arm with a functional group suitable for conjugation to a carrier protein.
-
Hapten-Carrier Conjugation: Covalently link the hapten to a large, immunogenic carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[6][7]
-
Immunization: Immunize host animals (e.g., rabbits or mice) with the hapten-carrier conjugate to stimulate the production of antibodies against the hapten.
-
Antibody Purification and Characterization: Isolate and purify the antibodies from the serum and characterize their specificity and affinity for this compound.
Competitive ELISA Protocol:
-
Coating: Coat the wells of a 96-well microplate with a capture antibody specific for this compound.
-
Blocking: Block the remaining protein-binding sites on the plate to prevent non-specific binding.
-
Competition: Add the standards and unknown samples to the wells, followed by the addition of a fixed amount of enzyme-labeled this compound (the competitor). The free analyte in the sample and the labeled analyte will compete for binding to the limited number of antibody sites.
-
Washing: Wash the plate to remove any unbound reagents.
-
Substrate Addition: Add a substrate for the enzyme, which will be converted into a colored product.
-
Detection: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Specificity and Potential Cross-Reactivity
GC-MS: The high specificity of GC-MS is a major advantage. The combination of chromatographic retention time and the unique mass spectral fragmentation pattern provides a very high degree of confidence in the identification and quantification of the target analyte.
Immunoassay: The specificity of an immunoassay is determined by the antibody's ability to distinguish the target analyte from other structurally similar molecules.[8] For a hypothetical antibody against this compound, potential cross-reactants could include:
-
2-Ethylhexanoic acid: The parent compound from which the target analyte is a metabolite.
-
Other isomers of oxohexanoic acid: Molecules with the same chemical formula but different structures.
-
Structurally similar metabolites: Other small organic acids that may be present in the biological matrix.
Thorough cross-reactivity testing with these and other related compounds would be a critical part of the validation of any newly developed immunoassay.[8]
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams have been generated using Graphviz.
References
- 2. aptamergroup.com [aptamergroup.com]
- 3. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Ethyl-3-oxohexanoic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release
Ensuring the safe and environmentally responsible disposal of chemical waste is a cornerstone of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of 2-Ethyl-3-oxohexanoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for minimizing environmental impact and ensuring a safe laboratory environment.
This compound is a carboxylic acid containing a ketone group. As a beta-keto acid, it may be susceptible to decarboxylation, particularly when heated. Proper disposal methods must account for its acidic and organic nature. The following procedures are based on general best practices for chemical waste disposal. However, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and local regulations before proceeding.
Immediate Safety and Handling Considerations
Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound if available, or for structurally similar compounds. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a laboratory coat. All handling and disposal steps should be performed in a well-ventilated area or a chemical fume hood.
Quantitative Data Summary
| Parameter | Information | Source/Guideline |
| GHS Classification (Anticipated) | Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation | General classification for carboxylic acids |
| pH of Waste for Sewer Disposal | Between 5.5 and 9.5 | General laboratory waste guidelines[1] |
| PPE Requirements | Safety glasses, chemical-resistant gloves, lab coat | Standard laboratory practice |
| Recommended Disposal Route | Hazardous waste stream via institutional EHS | General best practices for organic chemicals[2][3][4] |
| Incompatible Materials | Strong oxidizing agents, strong bases (can cause vigorous reaction) | General chemical principles |
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on the quantity of waste.
For Small Quantities (e.g., < 100 mL of dilute solution):
-
Neutralization:
-
Work in a chemical fume hood.
-
Dilute the acidic solution with a large amount of water (at least a 1:10 ratio of acid to water).
-
Slowly add a weak base, such as a 5% sodium bicarbonate solution, while stirring. Be cautious as this may produce gas (carbon dioxide).
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding the base until the pH is between 5.5 and 9.5.[1]
-
-
Sewer Disposal (if permitted):
-
Once neutralized, and if local regulations and your institutional EHS policy permit, the solution may be flushed down the sanitary sewer with copious amounts of water (at least 20 parts water to 1 part neutralized solution).[1]
-
Crucially, confirm with your EHS department if this method is acceptable.
-
For Large Quantities or Concentrated Waste:
-
Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
Include the major constituents and their approximate percentages on the label.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. It is best practice to collect it in a dedicated waste container.[4][5]
-
-
Container Selection and Storage:
-
Use a chemically compatible, leak-proof container with a secure lid. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.
-
Store the waste container in a designated satellite accumulation area within the laboratory.[3]
-
Ensure the container is kept closed when not in use.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
-
-
Professional Disposal:
-
The required method for final disposal of larger quantities is through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5]
-
Contact your EHS office to schedule a waste pickup.
-
Disposal of Empty Containers:
-
Rinsing:
-
Triple rinse the empty container with a suitable solvent (e.g., water, followed by a small amount of ethanol (B145695) or acetone).
-
-
Rinsate Collection:
-
The first rinseate must be collected and disposed of as hazardous chemical waste.[2] Subsequent rinsates may also need to be collected, depending on institutional policy.
-
-
Container Disposal:
-
Once decontaminated, the empty container can typically be disposed of in the regular trash or recycled, depending on institutional policies. It is good practice to deface the label and puncture the container to prevent reuse.[5]
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-Ethylhexanoic Acid
This guide provides critical safety, handling, and disposal information for laboratory professionals working with 2-Ethylhexanoic Acid (CAS No. 149-57-5), also known as 2-Ethylcaproic acid. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.
Hazard Summary
2-Ethylhexanoic acid is classified with several hazards that necessitate careful handling. It is harmful in contact with skin, may be harmful if swallowed, and causes both mild skin and serious eye irritation[1]. A significant long-term hazard is its classification as a substance suspected of damaging an unborn child[1][2].
GHS Hazard Statements:
-
H312: Harmful in contact with skin[1].
-
H303: May be harmful if swallowed[1].
-
H316: Causes mild skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H360D / H361: May damage the unborn child or is suspected of damaging the unborn child[2].
Due to these hazards, all personnel must read and understand the safety precautions before handling this substance[1][3].
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin, eye, and respiratory exposure. Recommendations are based on established safety standards such as OSHA 29 CFR 1910.133 and European Standard EN 166 for eye protection[3][4].
| Protection Type | Specific PPE Recommendation | Standards / Notes |
| Eye/Face Protection | Chemical splash goggles or safety glasses with side shields[1][4]. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166[3]. |
| Skin Protection | Gloves: Chemical protective gloves (e.g., PVC, rubber) tested to EN 374[1][2][5]. Regularly replace gloves to prevent permeation[6].Clothing: Lab coat or overalls. A PVC apron or a full PVC protective suit may be required for severe exposure scenarios[1]. | Wear appropriate protective clothing to prevent skin exposure[3][4]. Contaminated clothing must be removed immediately and laundered before reuse[1][4]. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate, exposure limits are exceeded, or irritation occurs[3][4]. | Work should be conducted in a well-ventilated area or under a chemical fume hood[4]. |
| Footwear | Safety footwear, such as chemical-resistant, steel-toe boots or shoes[1][7]. | Perforated shoes or sandals are not permitted in areas where chemicals are handled[6]. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.
Step 1: Pre-Handling Preparations
-
Obtain Special Instructions: Do not handle this chemical until all safety precautions have been read and understood, particularly regarding reproductive toxicity[1][3].
-
Ensure Emergency Access: Confirm that an eyewash station and a safety shower are readily accessible and in good working order[1][4].
-
Prepare Work Area: Work in a well-ventilated area, preferably under a chemical fume hood[4]. Remove all sources of ignition as the substance is combustible[1][5].
-
Assemble Materials: Ensure all necessary equipment, including PPE and spill cleanup materials (e.g., sand, vermiculite, or other inert absorbent material), is available[3][4].
Step 2: Donning Personal Protective Equipment
-
Put on all required PPE as specified in the table above. Ensure gloves are inspected for integrity before use.
Step 3: Chemical Handling
-
Avoid Contact: Avoid all contact with skin, eyes, and clothing[4]. Do not breathe vapors or mists[4].
-
Dispensing: Carefully dispense the required amount of 2-Ethylhexanoic acid, keeping the container opening away from your face.
-
Container Management: Keep containers securely sealed when not in use[1]. Store in original, properly labeled containers in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents, reducing agents, and strong bases[1][3].
Step 4: Post-Handling Decontamination
-
Personal Hygiene: Wash hands and face thoroughly with soap and water after handling the substance[1].
-
Clothing: Remove and launder any contaminated clothing before reuse[1][4].
-
Work Area: Clean the work surface and any equipment used.
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][3].
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. Seek immediate medical attention[1][3].
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor[3]. If breathing is difficult, give oxygen[4].
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell[1][3].
Spill Response
-
Minor Spills:
-
Major Spills:
-
Evacuate the area and move upwind[1].
-
Alert the fire brigade and inform them of the location and nature of the hazard[1].
-
Prevent the spillage from entering drains or water courses[1][2].
-
Only personnel with appropriate training and full protective gear, including breathing apparatus, should handle major spills[1][5].
-
Disposal Plan
Proper disposal of 2-Ethylhexanoic acid and its contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Classification: This material and its container must be disposed of as hazardous waste[2].
-
Containerization: Collect waste material in its original container or a suitable, labeled, and closed container[3]. Do not mix with other waste.
-
Disposal Method: Dispose of the contents and container in accordance with all local, regional, national, and international regulations. This should be done via an approved waste disposal plant[3].
-
Environmental Precautions: Do not allow the chemical to enter drains, surface water, or the sanitary sewer system[2][3].
Workflow for Safe Handling of 2-Ethylhexanoic Acid
The following diagram outlines the critical steps and decision points for safely managing 2-Ethylhexanoic acid in a laboratory setting.
Caption: Logical workflow for the safe handling of 2-Ethylhexanoic acid.
References
- 1. sdfine.com [sdfine.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
